Fexofenadine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO4.ClH/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27;/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJFVPUCXDGFJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048716 | |
| Record name | Fexofenadine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
71.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50085984 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
153439-40-8 | |
| Record name | Fexofenadine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153439-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fexofenadine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153439408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FEXOFENADINE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758678 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fexofenadine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetic acid, 4-[1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]butyl]-α,α-dimethyl-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.976 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FEXOFENADINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S068B75ZU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Mechanisms and Molecular Interactions of Fexofenadine Hydrochloride
H1-Receptor Antagonism: Inverse Agonism and Receptor Stabilization
Mechanism of Action on Histamine (B1213489) H1 Receptors
Fexofenadine (B15129) hydrochloride functions as an inverse agonist at the histamine H1 receptor. medex.com.bddrugbank.comnih.gov The H1 receptor exists in a state of equilibrium between an inactive and an active conformation. Histamine, the natural agonist, binds to the active form, stabilizing it and triggering the downstream signaling cascade that leads to allergic symptoms. patsnap.comdrugbank.com In contrast, fexofenadine binds to and stabilizes the inactive conformation of the H1 receptor. medex.com.bddrugbank.com This action shifts the equilibrium towards the inactive state, thereby reducing the number of available active receptors that histamine can bind to. nih.gov By preventing the activation of H1 receptors, fexofenadine effectively blocks the release of pro-inflammatory cytokines from mast cells and basophils, which mitigates symptoms like itching, runny nose, and watery eyes. patsnap.comdrugbank.com
Fexofenadine exhibits high specificity and potent affinity for the H1 receptor, with no significant activity at cholinergic, alpha1-adrenergic, or beta-adrenergic receptors. fda.govnih.gov A key characteristic of fexofenadine is its inability to cross the blood-brain barrier, which accounts for its non-sedating profile compared to first-generation antihistamines. fda.govdrugbank.com
Receptor Binding Kinetics and Affinity Studies
The interaction of fexofenadine with the H1 receptor is characterized by rapid binding kinetics. nih.govscbt.com Studies have shown that fexofenadine can occupy over 90% of histamine H1 receptors in less than an hour. nih.gov The binding affinity of an antihistamine is determined by its association (k_on) and dissociation (k_off) rate constants. Second-generation antihistamines, including fexofenadine, are noted for their long residence time at the H1 receptor, which is a result of a slow dissociation rate. nih.gov This prolonged receptor occupancy contributes to the long duration of its clinical effect. nih.govnih.gov
While specific kinetic values for fexofenadine can vary between studies, the general consensus points to a high-affinity interaction. The dissociation constant (Kd), a measure of binding affinity, is a ratio of the off-rate to the on-rate (k_off/k_on). nih.gov The unique molecular structure of fexofenadine facilitates specific hydrophobic interactions with the receptor, promoting a stable bound state. scbt.com
Table 1: Reported Kinetic Parameters of Fexofenadine at the H1 Receptor
| Parameter | Value | Reference |
| k_on (M⁻¹ min⁻¹) | 0.23 | nih.gov |
| k_off (min⁻¹) | 0.03 | nih.gov |
Note: These values are indicative and may vary based on experimental conditions.
Pharmacodynamic Implications of Inverse Agonism
The inverse agonism of fexofenadine has significant pharmacodynamic implications. By stabilizing the inactive state of the H1 receptor, fexofenadine not only prevents histamine-induced activation but also reduces the basal activity of the receptor, even in the absence of histamine. tandfonline.comfrontiersin.org This can be particularly beneficial in conditions with chronic mast cell activation. The effect of fexofenadine is dose-dependent and correlates with the level of H1 receptor expression. nih.govresearchgate.net
The inverse agonist activity is highlighted in studies where pre-treatment with fexofenadine before histamine challenge leads to a more significant reduction in inflammatory responses compared to co-administration. frontiersin.org This suggests a protective effect, as fexofenadine can preemptively stabilize H1 receptors in their inactive state. frontiersin.org This mechanism provides a strong rationale for the prophylactic use of fexofenadine in patients with known allergen exposures. frontiersin.org
Cellular and Molecular Effects Beyond H1 Receptor Blockade
Modulation of Pro-inflammatory Mediator Release
Inhibition of Cytokine Production (e.g., IFN-γ, IL-5, IL-4, IL-8, RANTES, GM-CSF)
Fexofenadine has demonstrated the ability to inhibit the production and release of several key cytokines involved in the allergic inflammatory cascade. nih.gov
Interferon-gamma (IFN-γ): Studies have shown that fexofenadine can significantly downregulate the secretion of IFN-γ from T-cells. jiaci.org
Interleukin-5 (IL-5) and Interleukin-4 (IL-4): Fexofenadine has been found to suppress the production of IL-5 induced by IL-4. jiaci.org It also significantly inhibits the ability of peripheral blood leukocytes to produce IL-4. nih.gov
Interleukin-8 (IL-8) and RANTES (Regulated on Activation, Normal T cell Expressed and Secreted): In human nasal epithelial cells, fexofenadine diminished the release of IL-8 and RANTES when these cells were exposed to eosinophils. nih.gov It also down-modulates the expression of RANTES in keratinocytes. tandfonline.comnih.gov
Granulocyte-macrophage colony-stimulating factor (GM-CSF): Fexofenadine has been shown to diminish the release of GM-CSF from human nasal epithelial cells. nih.gov
Table 2: Summary of Fexofenadine's Inhibitory Effects on Cytokine Production
| Cytokine | Cell Type/Model | Effect of Fexofenadine | Reference |
| IFN-γ | T-cells | Significant downregulation of secretion | jiaci.org |
| IL-5 | T-cells | Significant suppression of IL-4-induced production | jiaci.org |
| IL-4 | Peripheral blood leukocytes | Significant inhibition of production | nih.gov |
| IL-8 | Human nasal epithelial cells | Diminished release | frontiersin.orgnih.gov |
| RANTES | Human nasal epithelial cells, Keratinocytes | Diminished release, Down-modulation of expression | tandfonline.comnih.gov |
| GM-CSF | Human nasal epithelial cells | Diminished release | nih.gov |
These findings suggest that fexofenadine's therapeutic benefits extend beyond simple H1-receptor blockade to encompass a broader immunomodulatory role, thereby attenuating the complex inflammatory processes underlying allergic diseases. researchgate.netnih.gov
Impact on Adhesion Molecule Expression
Fexofenadine has demonstrated the ability to modulate the expression of several key adhesion molecules involved in the inflammatory cascade of allergic reactions. Research indicates that fexofenadine treatment can lead to a decrease in the expression of Intercellular Adhesion Molecule-1 (ICAM-1), Endothelial Leukocyte Adhesion Molecule-1 (ELAM-1), and Vascular Cell Adhesion Molecule-1 (VCAM-1). nih.govtandfonline.com This reduction in adhesion molecules suggests a mechanism by which fexofenadine may inhibit the trafficking and infiltration of inflammatory cells to the site of an allergic response. nih.govtandfonline.comnih.gov
Specifically, in the presence of pro-inflammatory cytokines like IFNγ and TNFα, fexofenadine has been shown to decrease the expression of ICAM-1. nih.govtandfonline.com Furthermore, studies in subjects with chronic idiopathic urticaria have shown that fexofenadine treatment appeared to decrease levels of ELAM-1 and VCAM-1. nih.govtandfonline.com
Tryptase, an enzyme released from mast cells, also plays a role in the inflammatory response. While some studies suggest fexofenadine may decrease tryptase levels, other research indicates it does not prevent mast cell degranulation or the release of tryptase following an allergen challenge. nih.govresearchgate.net
Interactive Table: Effect of Fexofenadine on Adhesion Molecules
| Adhesion Molecule | Effect of Fexofenadine | References |
|---|---|---|
| ICAM-1 | Decreased expression | nih.govtandfonline.comnih.gov |
| ELAM-1 | Decreased expression | nih.govtandfonline.comnih.gov |
| VCAM-1 | Decreased expression | nih.govtandfonline.comnih.gov |
| Tryptase | May decrease levels, but does not prevent release | nih.govnih.govresearchgate.net |
Effects on Chemokine Production
Fexofenadine has been shown to selectively down-modulate the production of certain chemokines, particularly those associated with a Th2-dominant inflammatory response. nih.govtandfonline.com Chemokines are a class of cytokines that direct the migration of white blood cells to sites of inflammation.
Research has demonstrated that fexofenadine can diminish the release of Interferon-gamma-inducible T-cell alpha chemoattractant (I-TAC), Macrophage-Derived Chemokine (MDC), and Thymus and Activation-Regulated Chemokine (TARC). nih.govtandfonline.comnih.gov This effect on Th2-associated chemokines suggests a mechanism by which fexofenadine exerts its anti-inflammatory effects beyond simple histamine receptor blockade. nih.govtandfonline.comwiley.com
In vitro studies using peripheral blood leukocytes from individuals with pollinosis showed that fexofenadine at therapeutic concentrations significantly suppressed the production of TARC in response to both allergen and IL-4 stimulation. nih.gov This inhibitory action on chemokine production may contribute to the attenuation of allergic diseases. nih.gov
Interactive Table: Fexofenadine's Effect on Chemokine Production
| Chemokine | Effect of Fexofenadine | References |
|---|---|---|
| I-TAC | Down-modulated/Decreased | nih.govtandfonline.comnih.gov |
| MDC | Down-modulated/Decreased | nih.govtandfonline.comnih.gov |
| TARC | Down-modulated/Decreased | nih.govtandfonline.comnih.govnih.gov |
Influence on Inflammatory Pathways
Fexofenadine's anti-inflammatory properties extend to its influence on key enzymatic pathways involved in the production of inflammatory mediators. The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins (B1171923), which are potent inflammatory molecules. nih.govresearchgate.netresearchgate.net
The inhibition of COX-2 by fexofenadine appears to be selective and occurs at low concentrations. nih.gov This action is distinct from some other antihistamines. nih.gov Through its inhibition of COX-2, fexofenadine may also inhibit the generation of thromboxane (B8750289), another mediator involved in the allergic response. nih.govtandfonline.comnih.gov
Furthermore, fexofenadine has been found to limit the generation of nitric oxide (NO) by inhibiting inducible nitric oxide synthase (iNOS). nih.govnih.govresearchgate.net Elevated levels of NO are associated with airway inflammation. researchgate.net
Interactive Table: Fexofenadine's Influence on Inflammatory Pathways
| Pathway/Enzyme | Effect of Fexofenadine | References |
|---|---|---|
| COX-2 | Inhibition | nih.govresearchgate.netresearchgate.netnih.gov |
| Thromboxane | Inhibition (possibly via COX-2) | nih.govtandfonline.comnih.gov |
| iNOS | Limits generation of NO | nih.govnih.govresearchgate.net |
Interaction with Immune Cells
Fexofenadine interacts with various immune cells to modulate the allergic inflammatory response. It has been shown to suppress the number of T-cells by interfering with the development of antigen-presenting cells (APCs) during the sensitization phase of an allergic reaction. mdpi.com In a murine model of palladium allergy, fexofenadine administration significantly suppressed the development of both CD3-positive T-cells and F4/80-positive cells, which are markers for T-cells and mature macrophages/dendritic cells, respectively. mdpi.com
While fexofenadine's primary action is not to prevent mast cell degranulation, it does impact mediators released by these cells. nih.govresearchgate.netmdpi.com Histamine, a key mediator released from mast cells and basophils, plays a significant role in up-regulating Th1 priming and proliferation. nih.gov By blocking the H1 receptor, fexofenadine interferes with these histamine-driven processes. nih.gov Additionally, fexofenadine has been shown to inhibit the release of mediators from rat peritoneal mast cells. sanofi.com
Fexofenadine also appears to diminish eosinophil adherence and chemotaxis, further contributing to its anti-inflammatory profile. nih.govtandfonline.comnih.gov
Anticholinergic and Adrenergic Receptor Specificity
A key characteristic of fexofenadine as a second-generation antihistamine is its high selectivity for the histamine H1 receptor, with minimal affinity for other receptors. nih.govnih.gov Laboratory studies in animals have shown no evidence of anticholinergic or α1-adrenergic-receptor blocking effects. sanofi.com This high specificity is a significant advantage over first-generation antihistamines, which often cause side effects due to their interaction with cholinergic and adrenergic receptors. nih.gov
Fexofenadine exhibits reduced affinity for cholinergic and α-adrenergic receptors, resulting in minimal anticholinergic effects. nih.gov It does not demonstrate antidopaminergic or antiserotonergic activity. wikipedia.orgdrugbank.com This receptor specificity contributes to its favorable safety profile, particularly the lack of sedative effects, as it does not readily cross the blood-brain barrier. wikipedia.orgnih.gov
Advanced Pharmacokinetic and Biopharmaceutical Investigations of Fexofenadine Hydrochloride
Absorption and Transport Mechanisms
The intestinal absorption of fexofenadine (B15129) hydrochloride is a complex process governed by its inherent physicochemical properties and its interaction with a variety of cellular transporters.
Intestinal Permeability and Absorption Characteristics
Fexofenadine hydrochloride is classified as a Biopharmaceutics Classification System (BCS) class III drug, characterized by high solubility and low permeability. mdpi.com Its low intestinal permeability is a key factor limiting its oral bioavailability. nih.govnih.gov Studies using Caco-2 cells, a model of the intestinal epithelium, have demonstrated low and concentration-dependent permeability of fexofenadine. ingentaconnect.com The transport of fexofenadine across the intestinal barrier is not solely passive but involves both transcellular and paracellular pathways. ingentaconnect.comdiva-portal.org The permeability of fexofenadine has been shown to vary across different segments of the intestine, with the rank order of absorptive clearance being colon < duodenum < jejunum < ileum. dovepress.com This site-dependent absorption suggests the involvement of intestinal efflux transporters in modulating its uptake. researchgate.net
Role of Efflux Transporters: P-glycoprotein (P-gp/MDR1) as a Key Determinant
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a critical efflux transporter that actively pumps substrates out of cells, thereby limiting their absorption and distribution. d-nb.infomdpi.com Fexofenadine is a well-established substrate of P-gp. nih.govd-nb.infonih.gov This transporter is expressed on the apical membrane of enterocytes, where it plays a major role in the efflux of fexofenadine back into the intestinal lumen, thus reducing its net absorption. d-nb.infonih.gov The involvement of P-gp in fexofenadine's disposition is further evidenced by studies in mice lacking the mdr1a gene, which showed significantly increased plasma and brain levels of the drug. nih.gov In vitro studies have also shown that the transport of fexofenadine from the basolateral to the apical side of Caco-2 cell monolayers is significantly higher than in the opposite direction, an effect that is diminished in the presence of P-gp inhibitors like verapamil (B1683045). researchgate.net
Involvement of Uptake Transporters: Organic Anion Transporting Polypeptides (OATPs) (e.g., OATP1A2, OATP2B1, OATP1B1, OATP1B3)
In addition to efflux transporters, the uptake of fexofenadine is mediated by members of the Organic Anion Transporting Polypeptide (OATP) family. nih.gov These transporters facilitate the entry of fexofenadine into cells. Several OATP isoforms have been identified as being involved in the transport of fexofenadine, including OATP1A2, OATP2B1, OATP1B1, and OATP1B3. nih.govresearchgate.netsolvobiotech.com OATP1A2 and OATP2B1 are expressed in the intestine and are thought to contribute to the intestinal absorption of fexofenadine. nih.govsolvobiotech.com In the liver, OATP1B1 and OATP1B3 are located on the sinusoidal membrane of hepatocytes and are involved in the hepatic uptake of the drug from the blood. nih.govuthsc.edu Studies have shown that OATP1B3 is a major transporter responsible for the hepatic uptake of fexofenadine in humans. nih.govresearchgate.net The co-localization of OATP transporters and P-gp in organs like the liver suggests a coordinated role in the disposition of fexofenadine. nih.gov
Impact of Gastrointestinal pH and Electrolytes on Transport and Absorption
The pH of the gastrointestinal tract can influence the solubility and transport of ionizable drugs like fexofenadine. ingentaconnect.com The release of fexofenadine from certain formulations has been shown to be pH-dependent, with reduced release efficiency at higher pH values (6.8 and 7.4) compared to a more acidic environment (pH 3). dovepress.com The uptake of fexofenadine by OATP1A2 has also been demonstrated to be pH-dependent, with all tested genetic variants of OATP1A2 showing significantly higher uptake at pH 6.3 than at pH 7.4. nih.gov Furthermore, studies have investigated the effect of electrolytes on the lipophilicity of this compound. While pH control did not show a significant effect on its lipophilicity, various electrolytes were found to influence its partition coefficient, suggesting potential interactions that could affect its pharmacokinetic profile. researchgate.net
Bioavailability Studies and Contributing Factors
The oral bioavailability of this compound is incomplete, reported to be around 33-35% in humans. mdpi.comnih.govresearchgate.net This is attributed to its low intestinal permeability and active efflux by P-gp. nih.govnih.gov Several factors can influence the bioavailability of fexofenadine. The presence of food, particularly a high-fat meal, can significantly decrease both the rate and extent of its absorption, reducing bioavailability by approximately 50%. mdpi.comfda.gov Co-administration with certain fruit juices, such as grapefruit, orange, and apple juice, can also reduce the bioavailability of fexofenadine by inhibiting OATP-mediated uptake in the intestine. mdpi.comresearchgate.netnih.gov Conversely, the use of formulation strategies like solid dispersions with polymers such as PEG 20,000 and poloxamer 188, or phospholipid complexes, has been shown to improve the dissolution, permeation, and oral bioavailability of fexofenadine. nih.govresearchgate.net
| Factor | Effect on Fexofenadine Bioavailability | Mechanism | Reference |
| Food (High-Fat Meal) | Decreased by ~50% | Reduced rate and extent of absorption | mdpi.comfda.gov |
| Grapefruit Juice | Decreased | Inhibition of intestinal OATP transporters | mdpi.comnih.gov |
| Orange/Apple Juice | Decreased | Inhibition of intestinal OATP transporters | researchgate.netnih.gov |
| Solid Dispersions | Increased | Improved dissolution and absorption | nih.gov |
| Phospholipid Complex | Increased | Improved permeability | researchgate.net |
Distribution Dynamics and Compartmental Modeling
Following absorption, fexofenadine is distributed throughout the body. It exhibits approximately 60% to 70% binding to plasma proteins, primarily albumin and α1-acid glycoprotein (B1211001). mdpi.comnih.gov The volume of distribution (Vd) is reported to be in the range of 5.4–5.8 L/kg. mdpi.com
Pharmacokinetic studies have utilized compartmental models to describe the disposition of fexofenadine. A two-compartment model with sequential zero/first-order absorption has been successfully applied to analyze fexofenadine plasma concentrations. nih.gov Non-compartmental models have also been used to characterize its pharmacokinetic parameters. researchgate.net These modeling approaches have been instrumental in understanding the influence of various factors, such as age and renal function, on fexofenadine's pharmacokinetics. nih.gov For instance, population pharmacokinetic modeling has revealed that age and renal impairment significantly influence fexofenadine exposure. nih.gov
Plasma Protein Binding Characteristics (Albumin, α1-acid Glycoprotein)
This compound exhibits moderate binding to plasma proteins, with approximately 60% to 70% of the drug bound in circulation. drugbank.comfda.govfda.gov This binding primarily occurs with two key proteins: albumin and α1-acid glycoprotein. drugbank.comfda.govfda.gov The interaction with these proteins is a significant determinant of the drug's pharmacokinetic profile, influencing its distribution and availability to target tissues.
Albumin, the most abundant plasma protein, serves as a primary binding partner for a wide range of drugs, including fexofenadine. nih.gov α1-acid glycoprotein, an acute-phase reactant protein, also plays a crucial role in binding basic and neutral lipophilic drugs like fexofenadine. researchgate.net The binding to α1-acid glycoprotein is characterized by a single binding site, which can lead to saturable and displaceable interactions. researchgate.net
The extent of plasma protein binding is a critical factor in understanding the drug's disposition. The unbound, or free, fraction of the drug is the pharmacologically active portion that can diffuse to target sites and exert its therapeutic effects. Therefore, the equilibrium between bound and unbound fexofenadine directly impacts its efficacy.
Interactive Data Table: Plasma Protein Binding of this compound
| Parameter | Value | Primary Binding Proteins |
| Percentage Bound | 60% - 70% | Albumin, α1-acid Glycoprotein |
Users can filter the data by parameter or value.
Volume of Distribution Investigations
The volume of distribution (Vd) is a pharmacokinetic parameter that provides an indication of the extent to which a drug distributes throughout the body's tissues. For this compound, the apparent volume of distribution is reported to be in the range of 5.4 to 5.8 liters per kilogram (L/kg). drugbank.comnih.govbioline.org.br
A relatively large volume of distribution, such as that observed for fexofenadine, suggests that the drug is not confined to the plasma and extracellular fluids but is extensively distributed into various tissues. This characteristic is consistent with its ability to reach and act on peripheral H1-receptors located throughout the body. The distribution into tissues is a key aspect of its therapeutic action in treating allergic conditions.
Interactive Data Table: Volume of Distribution of this compound
| Parameter | Value |
| Volume of Distribution (Vd) | 5.4 - 5.8 L/kg |
Users can sort the table by parameter or value.
Blood-Brain Barrier Permeability and Central Nervous System Effects
A defining characteristic of this compound is its limited ability to cross the blood-brain barrier (BBB). drugbank.comfda.govsanofi.comhres.ca This property is of significant clinical importance as it directly relates to the low incidence of central nervous system (CNS) side effects, such as sedation and drowsiness, which were common with first-generation antihistamines. nih.govresearchgate.net
Radiolabeled tissue distribution studies conducted in animal models, specifically in rats, have demonstrated that fexofenadine does not readily penetrate the brain. fda.govfda.govsanofi.comhres.ca The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. nih.gov
The low permeability of fexofenadine across the BBB is attributed to several factors. It is a substrate for P-glycoprotein (P-gp), an efflux transporter protein expressed on the endothelial cells of the BBB. nih.gov P-gp actively pumps fexofenadine out of the brain and back into the bloodstream, thereby limiting its accumulation in the CNS. nih.gov This active efflux mechanism, combined with the physicochemical properties of the fexofenadine molecule, contributes to its non-sedating profile. nih.govnih.gov Consequently, fexofenadine exhibits high specificity for peripheral H1-receptors without significantly affecting the H1-receptors within the brain. nih.govtandfonline.com
Tissue Distribution Studies
Following oral administration, this compound distributes to various tissues outside of the central nervous system. sanofi.comhres.ca Animal studies using radiolabeled fexofenadine have provided insights into its distribution pattern. sanofi.comhres.ca These studies have confirmed the drug's limited penetration of the blood-brain barrier. sanofi.comhres.ca
The distribution of fexofenadine to peripheral tissues is essential for its antihistaminic effects in conditions like allergic rhinitis and chronic idiopathic urticaria, where histamine (B1213489) release occurs in the skin and nasal mucosa. The drug's ability to reach these target tissues and block H1-receptors is fundamental to its therapeutic efficacy.
Metabolic Pathways and Elimination Kinetics
Limited Hepatic Metabolism and CYP450 System Activity
This compound undergoes very limited metabolism in the body. drugbank.comnih.govjiaci.org Approximately 5% of an administered dose is metabolized, with the majority of this metabolism occurring in the intestinal mucosa rather than the liver. drugbank.comnih.gov This minimal hepatic metabolism is a key feature that distinguishes fexofenadine from its parent compound, terfenadine (B1681261), and many other drugs.
Crucially, fexofenadine is not significantly metabolized by the cytochrome P450 (CYP450) system of enzymes in the liver. jiaci.orgnih.gov The CYP450 system is a major pathway for the metabolism of a vast number of drugs, and interactions involving this system are a common source of drug-drug interactions. Because fexofenadine largely bypasses this metabolic route, it has a lower potential for clinically significant interactions with drugs that are inhibitors or inducers of CYP450 enzymes. jiaci.orgjiaci.org
Elimination Half-Life Determinations
The elimination half-life of fexofenadine, a critical parameter in determining dosing intervals, has been consistently evaluated. In healthy adult volunteers receiving a dose of 60 mg twice daily, the mean elimination half-life of fexofenadine was determined to be approximately 14.4 hours. fda.govnih.gov Other studies have reported a similar range, with the terminal elimination half-life estimated to be between 11 and 15 hours. drugbank.com Following multiple dosing, the apparent elimination half-life of this compound has been observed to be in the range of 11 to 16 hours. hres.cahres.ca
It is important to note that the elimination half-life can be significantly affected by certain physiological conditions. For instance, in individuals with renal impairment, the half-life of fexofenadine is prolonged. nih.gov Studies in patients with mild to moderate renal impairment (creatinine clearance 41-80 mL/min) and severe renal impairment (creatinine clearance 11-40 mL/min) showed that the mean elimination half-lives were 59% and 72% longer, respectively, compared to healthy subjects. fda.gov In patients on dialysis (creatinine clearance ≤10 mL/min), the half-life was 31% longer than that observed in healthy volunteers. fda.govfda.gov In contrast, the mean elimination half-lives in geriatric subjects were found to be similar to those in younger subjects. fda.govfda.gov
Excretion Routes: Fecal and Urinary Excretion Profiles
The primary route of elimination for this compound is through the feces. Human mass balance studies utilizing radiolabeled [14C] this compound have documented that approximately 80% of the administered dose is recovered in the feces. fda.govfda.gov Urinary excretion accounts for a smaller portion of the elimination, with approximately 11% of the dose being recovered in the urine. fda.govfda.gov
The significant fecal component is thought to be a result of both unabsorbed drug and biliary excretion. fda.govfda.gov The principal elimination pathways are considered to be a combination of biliary and renal excretion. drugbank.comhres.ca It is believed that the fecal excretion of fexofenadine comprises biliary excretion and gastrointestinal secretion processes, in addition to the portion of the drug that is not absorbed. hres.cahres.ca Since the absolute bioavailability of this compound has not been definitively established, the precise contribution of unabsorbed drug versus biliary excretion to the fecal amount remains unknown. fda.govhres.cafda.gov
Renal Clearance Studies
The impact of renal function on fexofenadine's pharmacokinetics is significant. As renal function declines, the elimination of fexofenadine is impaired, leading to increased plasma concentrations and a prolonged half-life. fda.govnih.gov For instance, in individuals with mild to moderate renal impairment (creatinine clearance 41-80 mL/min), peak plasma concentrations of fexofenadine were 87% greater than in healthy subjects. fda.govnih.gov In those with severe renal impairment (creatinine clearance 11-40 mL/min), peak plasma concentrations were 111% greater. fda.govnih.gov Patients undergoing dialysis also exhibited an 82% increase in peak plasma concentrations compared to healthy individuals. fda.govmedcentral.com A study on patients with end-stage renal disease (ESRD) showed a 63% decrease in the oral clearance of fexofenadine. mdpi.com
Population Pharmacokinetics and Variability Factors
Influence of Demographic Covariates (Age, Gender, Weight, Height, Race)
Population pharmacokinetic analyses have been employed to understand the sources of variability in fexofenadine disposition. Several demographic covariates have been investigated for their influence on the pharmacokinetic parameters of fexofenadine.
Age: Age has been identified as a significant covariate affecting the clearance of fexofenadine. researchgate.netnih.gov In older subjects (≥65 years old), peak plasma levels of fexofenadine were observed to be 99% greater than those in younger subjects (<65 years old). fda.govfda.gov One study in healthy elderly individuals found that the mean Area Under the Curve (AUC) was 63% higher and oral clearance was 30% lower compared to younger individuals. hres.ca
Gender: Some studies have noted gender-related differences in fexofenadine pharmacokinetics. One report indicated that the steady-state AUC and maximum concentration (Cmax) were 33% and 46% higher, respectively, in female subjects compared to male subjects. hres.ca Another population analysis predicted that the apparent oral clearance was 56% greater in males than in females. fda.gov However, other analyses have concluded that there are no clinically significant gender-related differences in the pharmacokinetics of this compound. fda.govfda.gov
Weight and Height: Body size metrics such as weight and height have been incorporated into pharmacokinetic models. In a population pharmacokinetic analysis of pediatric patients, the apparent oral clearance of fexofenadine was found to be related to Body Surface Area (BSA), which is calculated from weight and height. fda.govnih.gov
Race: A population pharmacokinetic analysis was conducted in Japanese pediatric patients to characterize the pharmacokinetics of fexofenadine. nih.gov Comparisons between Japanese and Caucasian patients did not reveal any major differences in exposure parameters. nih.gov
Pharmacokinetic Modeling Approaches (e.g., NONMEM, Two-Compartment Oral Model)
Population pharmacokinetic modeling, often utilizing software such as NONMEM (NONlinear Mixed-Effects Modeling), has been instrumental in describing the concentration-time data of fexofenadine and identifying sources of variability. fda.govnih.gov
A two-compartment oral (2CPO) pharmacokinetic model has frequently been established as the base model to describe fexofenadine data. fda.govnih.gov This model was found to best fit the data in several population analyses. fda.govnih.gov In some studies, this model was refined to include sequential zero/first-order absorption to adequately describe the fexofenadine plasma concentration-time profiles. nih.govnih.gov
These modeling approaches have allowed for the estimation of key pharmacokinetic parameters and their variability within the population. For example, one analysis estimated the coefficient of variation on the population estimate of fexofenadine oral clearance to be 49.4%. fda.gov Another population pharmacokinetic model developed for Japanese pediatric patients showed good agreement between predicted and observed plasma concentrations of fexofenadine. sanofi.com The inter-patient variability in elimination clearance, central volume, intercompartmental clearance, and peripheral volume in these patients were estimated to be about 28%, 112%, 41%, and 59%, respectively. sanofi.com
Table 2: Compound Names Mentioned in the Article
Drug Interactions and Pharmacokinetic Modulations of Fexofenadine Hydrochloride
Interactions with Transporter Inhibitors and Inducers
Fexofenadine (B15129) is a substrate for both the efflux transporter P-glycoprotein (P-gp) and the uptake transporters of the Organic Anion Transporting Polypeptide (OATP) family. mdpi.comhpra.ie Consequently, its plasma concentration can be significantly altered by substances that inhibit or induce these transporters.
P-glycoprotein Inhibitors (e.g., Erythromycin (B1671065), Ketoconazole (B1673606), Fostamatinib, Sarecycline, Quinidine, Tepotinib, Erdafitinib)
Inhibitors of P-glycoprotein can increase the absorption and decrease the elimination of fexofenadine, leading to higher plasma concentrations. wikipedia.org For instance, co-administration with potent P-gp inhibitors like erythromycin and ketoconazole has been shown to cause a significant rise in fexofenadine levels. hpra.iewikipedia.orgmedcentral.com Studies have demonstrated that erythromycin can increase the peak plasma concentration (Cmax) of fexofenadine by 82% and the area under the curve (AUC) by 109%. drugs.com Similarly, ketoconazole increased fexofenadine's Cmax by 135% and its AUC by 164%. drugs.com Despite these substantial increases in plasma concentration, these interactions were not associated with any significant changes in the QT interval or an increase in adverse events. hpra.iedrugs.comsath.nhs.uk Other drugs that are known P-gp inhibitors and may interact with fexofenadine include fostamatinib, sarecycline, quinidine, tepotinib, and erdafitinib. medscape.commedscape.com
The interaction with P-gp inhibitors appears to be stereoselective. Verapamil (B1683045), another P-gp inhibitor, has been shown to affect the P-gp-mediated transport of the S(-)-fexofenadine enantiomer to a greater extent than the R(+)-fexofenadine enantiomer. nih.gov
| Inhibitor | Change in Fexofenadine Cmax | Change in Fexofenadine AUC | Reference |
|---|---|---|---|
| Erythromycin | +82% | +109% | drugs.com |
| Ketoconazole | +135% | +164% | drugs.com |
OATP Inhibitors (e.g., Fruit Juices like Apple, Orange, Grapefruit; Apalutamide)
Conversely, inhibitors of OATP transporters can decrease the intestinal absorption of fexofenadine, resulting in lower plasma concentrations. drugbank.com Fruit juices, particularly apple, orange, and grapefruit juice, are well-documented inhibitors of OATPs. uspharmacist.comnih.govnus.edu.sg The consumption of these juices with fexofenadine can significantly reduce its bioavailability. wikipedia.orgmedicalletter.org Studies have shown that grapefruit juice can decrease the AUC of fexofenadine by as much as 67%, while orange and apple juice can lead to reductions of 72% and 77%, respectively. drugs.com This interaction is clinically relevant as it may lead to a decrease in the therapeutic efficacy of fexofenadine. pharmaceutical-journal.com It is recommended to take fexofenadine with water to avoid this interaction. wikipedia.orgdrugs.com
Apalutamide (B1683753), a P-gp inducer, can also decrease fexofenadine exposure. hpra.iesanofi.com A study showed that co-administration of apalutamide resulted in a 30% decrease in the AUC of fexofenadine. hpra.iesanofi.com
| Inhibitor | Change in Fexofenadine AUC | Reference |
|---|---|---|
| Apple Juice | -77% | drugs.com |
| Orange Juice | -72% | drugs.com |
| Grapefruit Juice | -67% | drugs.com |
| Apalutamide | -30% | hpra.iesanofi.com |
Interactions with Other Medications and Substances
Antacids Containing Aluminum or Magnesium
The co-administration of antacids containing aluminum or magnesium with fexofenadine can significantly reduce its absorption. medcentral.compediatriconcall.com Taking an aluminum and magnesium hydroxide-containing antacid 15 minutes before fexofenadine has been shown to decrease the Cmax and AUC of fexofenadine by 43% and 41%, respectively. medcentral.com This interaction is believed to be due to the formation of metal complexes with fexofenadine in the gastrointestinal tract, rather than a change in gastric pH. wikipedia.orgsath.nhs.uk To avoid this interaction, it is recommended to separate the administration of fexofenadine and these antacids by at least two hours. sath.nhs.ukdrugs.comsanofi.comwebmd.com
CYP Probe Drugs (e.g., Caffeine, Bupropion, Flurbiprofen, Omeprazole, Dextromethorphan (B48470), Midazolam)
Fexofenadine is not significantly metabolized by cytochrome P450 enzymes. wikipedia.orgjiaci.org Therefore, it is not expected to have clinically significant interactions with drugs that are inhibitors or inducers of these enzymes. nih.govwiley.com However, one study investigating the "Geneva cocktail" of CYP probe drugs (caffeine, bupropion, flurbiprofen, omeprazole, dextromethorphan, and midazolam) found an unexpected interaction. nih.govresearchgate.netunige.ch When fexofenadine was administered with this cocktail, its AUC and Cmax decreased by 43% and 49%, respectively. nih.govresearchgate.netunige.ch The exact mechanism for this interaction and which specific drug(s) in the cocktail are responsible remains to be elucidated, but potential mechanisms include induction of P-gp or inhibition of OATP transporters. nih.gov
| Interacting Substance | Change in Fexofenadine Cmax | Change in Fexofenadine AUC | Reference |
|---|---|---|---|
| Geneva Cocktail (Caffeine, Bupropion, Flurbiprofen, Omeprazole, Dextromethorphan, Midazolam) | -49% | -43% | nih.govresearchgate.netunige.ch |
Drug-Herb Interactions (e.g., St. John's Wort)
The interaction between fexofenadine and the herbal supplement St. John's Wort (Hypericum perforatum) is complex and demonstrates a time-dependent, dual effect on drug transporters. drugs.comnih.gov The primary mechanism involves the modulation of the efflux transporter P-glycoprotein (P-gp) located in the intestines. nih.govresearchgate.net
Acute or single-dose administration of St. John's Wort has been shown to inhibit intestinal P-gp. nih.gov This inhibition reduces the efflux of fexofenadine from enterocytes back into the intestinal lumen, thereby increasing its absorption and bioavailability. drugs.comnih.gov One clinical study involving healthy volunteers found that a single 900 mg dose of St. John's Wort increased the maximum plasma concentration (Cmax) of fexofenadine by 45% and decreased its oral clearance by 20%. nih.govresearchgate.net
Conversely, chronic administration of St. John's Wort induces the expression of intestinal P-gp. drugs.comresearchgate.net This induction enhances the efflux of fexofenadine, leading to decreased absorption and lower plasma concentrations. drugs.comdrugs.com Studies have shown that after two weeks of regular St. John's Wort intake (300 mg three times daily), fexofenadine's Cmax and systemic exposure were reduced. drugs.comnih.gov Compared to the effects of a single dose, long-term treatment led to a 35% decrease in Cmax and a 47% increase in the oral clearance of fexofenadine. nih.govresearchgate.net Another study using a similar long-term dosing regimen found that fexofenadine's Cmax was decreased by 39% and its oral clearance increased by 94%. drugs.com This induction effect has also been observed in preclinical models, where 14-day administration of St. John's Wort enhanced the elimination of fexofenadine into the bile by increasing the activity of P-gp on hepatocyte membranes. nih.gov
The hyperforin (B191548) content in St. John's Wort products is believed to be a key factor in these interactions, with products containing higher daily doses of hyperforin more likely to cause significant P-gp induction. wiley.com
Mechanistic Elucidation of Drug-Drug and Drug-Food Interactions
Since fexofenadine undergoes minimal metabolism, its pharmacokinetics are governed by a delicate balance between intestinal uptake and efflux transporters. nih.govacs.org The primary transporters involved are the Organic Anion Transporting Polypeptides (OATPs) for uptake and P-glycoprotein (P-gp) for efflux. nih.govnih.gov Interactions occur when co-administered substances inhibit or induce these transport proteins.
Organic Anion Transporting Polypeptides (OATPs): OATPs, particularly OATP1A2 and OATP2B1, are influx transporters located on the apical membrane of intestinal enterocytes that facilitate the absorption of fexofenadine from the gut into the bloodstream. acs.orgku.edunih.gov Inhibition of these transporters is the principal mechanism behind significant reductions in fexofenadine bioavailability. nih.govmedicalletter.org
Drug-Food Interactions (Fruit Juices): Fruit juices, such as grapefruit, orange, and apple juice, are potent inhibitors of OATP1A2. jiaci.orgmedicalletter.org Components within these juices, like the flavonoid naringin (B1676962) in grapefruit juice, block OATP-mediated uptake, which can dramatically reduce fexofenadine absorption by up to 70%. medicalletter.orgresearchgate.net This interaction is concentration-dependent; even 5% strength juices can markedly inhibit OATP activity in vitro. researchgate.net The initial discovery of this interaction occurred unexpectedly during a study intended to probe P-gp activity, where fruit juices caused a large decrease in fexofenadine absorption, pointing towards the inhibition of an uptake transporter. nih.gov
Drug-Drug Interactions: Certain drugs can also inhibit OATPs. For instance, a study found that drugs like buspirone, losartan, and dextromethorphan inhibited OATP1A2-mediated transport of fexofenadine, providing a mechanism for the observed decrease in fexofenadine bioavailability when co-administered. ku.edu
P-glycoprotein (P-gp): P-gp is an efflux transporter that actively pumps substrates, including fexofenadine, out of cells. nih.govnih.gov In the intestine, it limits drug absorption by transporting fexofenadine back into the lumen. nih.gov In other tissues like the liver and the blood-brain barrier, it facilitates elimination and limits central nervous system penetration. nih.govnih.gov
Drug-Drug Interactions (P-gp Inhibition): Co-administration of P-gp inhibitors like ketoconazole, erythromycin, or verapamil can increase the plasma concentration of fexofenadine. wikipedia.orgnih.gov These inhibitors block the efflux activity of P-gp in the intestine, leading to enhanced net absorption. wikipedia.org Studies showed that ketoconazole and erythromycin increased fexofenadine's area under the curve (AUC) by 164% and 109%, respectively. fda.gov This increased exposure is generally not considered clinically significant in terms of safety, as it does not affect the QT interval. nih.govmedcentral.com
Drug-Drug Interactions (P-gp Induction): As seen with St. John's Wort, chronic administration of P-gp inducers can decrease fexofenadine's bioavailability. jiaci.orgdrugs.com Rifampicin, another potent inducer, also reduces fexofenadine concentrations. jiaci.org
The interplay between these transporters is crucial. While P-gp inhibition increases fexofenadine levels, the simultaneous inhibition of OATP uptake transporters can have an opposing and often dominant effect, leading to a net decrease in absorption. nih.govresearchgate.net This is why fruit juices, which primarily inhibit OATPs, cause a significant reduction in fexofenadine bioavailability despite any minor effects on P-gp. nih.govresearchgate.net
Clinical Significance and Management of Interactions
The clinical significance of fexofenadine interactions primarily relates to the potential for reduced therapeutic efficacy rather than increased toxicity. frontiersin.orgdrugs.com
Interactions that decrease fexofenadine plasma concentrations, such as co-administration with fruit juices or chronic use of St. John's Wort, can lead to insufficient antihistamine effect. drugs.commedicalletter.orgdrugs.com Studies measuring histamine-induced skin wheals and flares found that the therapeutic effect of fexofenadine was diminished when taken with grapefruit or orange juice compared to water. drugs.com
Conversely, interactions that increase fexofenadine plasma levels, such as with P-gp inhibitors like ketoconazole or erythromycin, have not been associated with clinically significant adverse events or cardiotoxicity. nih.govmedcentral.com The resulting plasma concentrations remain within the range achieved in controlled clinical trials. fda.gov
Management strategies are straightforward and focus on avoidance:
Administration with Water: To ensure optimal absorption and therapeutic effect, fexofenadine should be taken only with water. drugs.com
Avoiding Fruit Juices: Patients should avoid consuming fruit juices, particularly grapefruit, orange, and apple juice, around the time of fexofenadine administration. wikipedia.orgdrugs.com A recommended separation interval is to avoid juice for at least 4 hours before and 1 to 2 hours after taking the medication. medicalletter.orgnih.gov
Antacid Separation: Antacids containing aluminum and magnesium can chelate with fexofenadine and reduce its absorption by nearly 50%. wikipedia.org It is recommended to not take these antacids within a close timeframe of fexofenadine. fda.gov
Caution with Herbal Supplements: Given the complex, time-dependent interaction with St. John's Wort, co-administration should be approached with caution. drugs.comnih.gov The unpredictable effect on fexofenadine levels could lead to either increased concentrations initially or decreased efficacy with long-term use. mdpi.comdrugs.com
Healthcare providers should educate patients about these common interactions to ensure the consistent efficacy of fexofenadine therapy.
Analytical Methodologies for Fexofenadine Hydrochloride Quantification and Characterization
Chromatographic Techniques
Chromatography, particularly high-performance liquid chromatography (HPLC), stands as a cornerstone for the analysis of fexofenadine (B15129) hydrochloride due to its high resolution, sensitivity, and specificity.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
The development of robust HPLC methods involves the careful selection of a stationary phase, mobile phase composition, and detector to achieve optimal separation and quantification. These methods are rigorously validated according to International Council for Harmonisation (ICH) guidelines to ensure their reliability. historymedjournal.comsphinxsai.com
Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a photodiode array (PDA) or ultraviolet (UV) detector is the most widely employed technique for the routine analysis of fexofenadine hydrochloride in bulk drug and pharmaceutical dosage forms. nih.govdergipark.org.tr These methods are valued for their simplicity, speed, and cost-effectiveness. historymedjournal.com
A typical RP-HPLC method utilizes a C18 or C8 column as the stationary phase. ingentaconnect.comresearchgate.net The mobile phase is generally a mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). scholarsresearchlibrary.comjneonatalsurg.comajpaonline.com The pH of the aqueous phase is often adjusted to optimize the retention and peak shape of fexofenadine. sphinxsai.comscholarsresearchlibrary.com Detection is commonly performed at a wavelength of around 210 nm or 220 nm. ingentaconnect.comresearchgate.net
Validation of these methods consistently demonstrates excellent linearity over a specified concentration range, with correlation coefficients (r²) often exceeding 0.999. nih.govdergipark.org.tr Accuracy is confirmed through recovery studies, with results typically falling within the 98-102% range. jneonatalsurg.com Precision, assessed by measuring repeatability and intermediate precision, shows a relative standard deviation (RSD) of less than 2%, indicating high reproducibility. jneonatalsurg.comijprajournal.com
| Stationary Phase | Mobile Phase Composition | Detection Wavelength (λmax) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
|---|---|---|---|---|---|
| Phenomenex® C18 | 1% Triethylamine (B128534) phosphate (pH 3.2) : Acetonitrile : Methanol (50:30:20 v/v/v) | 210 nm | Not Specified | 0.9999 | ingentaconnect.com |
| Agilent Extend C18 | Acetonitrile : 20 mM KH2PO4 (pH 7.5) (35:65 v/v) | 220 nm | 10-60 | >0.999 | dergipark.org.tr |
| Aligent, Zorbax C18 | Phosphate buffer (pH 4.0) : Acetonitrile (60:40 v/v) | Not Specified | 10-30 | Not Specified | scholarsresearchlibrary.com |
This compound is frequently formulated in combination with other drugs, such as montelukast (B128269) sodium for the treatment of allergic rhinitis, necessitating the development of analytical methods capable of simultaneously quantifying all active ingredients. scholarsresearchlibrary.comjneonatalsurg.com RP-HPLC methods have been successfully developed and validated for this purpose.
For the simultaneous estimation of this compound and montelukast sodium, various C18 columns have been employed. scholarsresearchlibrary.comjneonatalsurg.comajpaonline.com The mobile phase is typically a buffered solution mixed with organic solvents like acetonitrile and methanol, with the composition adjusted to achieve adequate separation between the two drug peaks. jneonatalsurg.comajpaonline.com For instance, one method uses a mobile phase of ammonium acetate (B1210297) buffer (pH 5.5), acetonitrile, and methanol in a 12:55:33 (v/v/v) ratio, with UV detection at 260 nm. jneonatalsurg.com Another successful separation was achieved using a mobile phase of phosphate buffer (pH 4.0) and acetonitrile (60:40 v/v). scholarsresearchlibrary.com
These methods are validated to ensure there is no interference between the analytes and that both drugs can be accurately and precisely quantified in the combined dosage form. scholarsresearchlibrary.comjneonatalsurg.com The retention times for fexofenadine and montelukast are well-resolved, allowing for reliable integration and quantification. scholarsresearchlibrary.comajpaonline.com
| Stationary Phase | Mobile Phase | Detection Wavelength (λmax) | Retention Time (Fexofenadine) | Retention Time (Montelukast) | Reference |
|---|---|---|---|---|---|
| Phenomenex Luna C18 (250 × 4.6 mm, 5 μm) | Ammonium acetate buffer (pH 5.5) : Acetonitrile : Methanol (12:55:33 v/v/v) | 260 nm | Not Specified | Not Specified | jneonatalsurg.com |
| Aligent, Zorbax C18 (150 mm x 4.6 mm, 5µm) | Phosphate buffer (pH 4.0) : Acetonitrile (60:40 v/v) | Not Specified | 10.16 min | 12.03 min | scholarsresearchlibrary.com |
| C18 Grace Column (4.6×250 mm, 5 µm) | Methanol : Water (70:30, v/v) with 0.05% Orthophosphoric acid (pH 2.5) | 241.0 nm | 6.0167 min | 8.500 min | ajpaonline.com |
| Hypersil ODS-C18 (5 µ, 250 mm x 4.6 mm) | Methanol : Acetonitrile : 1% Trifluoroacetic acid (80:10:10 v/v/v) | 210 nm | 3.7 min | 5.1 min | scispace.com |
Dissolution testing is a critical quality control parameter that evaluates the in vitro release of a drug from its solid dosage form. HPLC is the analytical finish of choice for these studies due to its specificity and ability to quantify the drug in the presence of dissolved excipients. ingentaconnect.comualberta.ca
Developed HPLC methods have been successfully applied to monitor the dissolution profile of this compound from tablets and capsules. ingentaconnect.comnih.gov The dissolution conditions, such as the medium (e.g., 0.1 M HCl, 0.01 M HCl) and apparatus (e.g., basket or paddle), are selected to simulate physiological conditions. nih.govualberta.canih.gov Aliquots are withdrawn at various time points, filtered, and injected into the HPLC system to determine the percentage of drug released. ualberta.ca These validated HPLC methods provide reliable and fast quantification, enabling the comparison of dissolution profiles between different formulations. nih.govingentaconnect.com For example, a study utilized a mobile phase of 1% triethylamine phosphate (pH 3.2), acetonitrile, and methanol (50:30:20) for analyzing dissolution samples. ingentaconnect.com
Simultaneous Quantification in Multi-Drug Formulations (e.g., with Montelukast Sodium, Tamsulosin HCl)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Plasma Concentration Determination
For the quantification of fexofenadine in biological matrices like human plasma, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. nih.gov This technique offers superior sensitivity and selectivity compared to UV detection, which is essential for measuring the low concentrations typically found in pharmacokinetic studies. researchgate.net
LC-MS/MS methods for fexofenadine typically involve a simple sample preparation step, such as protein precipitation, followed by chromatographic separation on a reversed-phase column. nih.gov The analysis is performed using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. nih.gov Specific precursor-to-product ion transitions are monitored for fexofenadine (e.g., m/z 502.1 → 466.2) and an internal standard (e.g., glipizide (B1671590) or cetirizine) to ensure accurate quantification. nih.govthermofisher.com
These bioanalytical methods are validated for a linear range suitable for clinical studies, often from 1 to 600 ng/mL. nih.gov The methods are proven to be accurate, precise, and rapid, with total run times often as short as 3-4 minutes. nih.govnih.gov
| Sample Preparation | Chromatographic Column | Mobile Phase | Ionization Mode | MRM Transition (Fexofenadine) | Linearity Range (ng/mL) | Reference |
|---|---|---|---|---|---|---|
| Protein Precipitation | Reversed-phase C18 (100 x 2.1 mm, 5 µm) | Methanol : Buffer (10 mmol/L ammonium acetate and 0.1% formic acid) (70:30, v/v) | Positive Ion ESI | 502.1 → 466.2 | 1-600 | nih.gov |
| Solid-Phase Extraction (C18) | LUNA CN (10 cm x 2.0 mm, 3 µm) | Gradient of Acetonitrile and 12 mM Ammonium acetate | Positive Ion ESI | m/z 502.3 | 0.5 (LOQ) | researchgate.net |
| Protein Precipitation | Chromolith RP18e | 20 mM Ammonium formate (B1220265) : Acetonitrile (20:80, v/v) | Positive Ion ESI | Not Specified | 2.00-1000 | nih.gov |
Spectrophotometric Methods
UV/Visible spectrophotometry offers a simpler, more accessible, and cost-effective alternative to chromatographic methods for the quantification of this compound in bulk and pharmaceutical formulations. historymedjournal.comscholarsresearchlibrary.com These methods are particularly useful for routine quality control analysis. historymedjournal.com
Several spectrophotometric methods have been developed. One approach involves measuring the absorbance of fexofenadine in a suitable solvent, such as 0.1 N hydrochloric acid, at its wavelength of maximum absorbance (λmax), which is around 225 nm. scholarsresearchlibrary.com Another technique is the area under the curve (AUC) method, where the area of the zero-order spectrum is measured over a specific wavelength range (e.g., 215 nm to 225 nm). scholarsresearchlibrary.com First-order derivative spectroscopy has also been employed, with estimation at 225 nm, to enhance specificity by eliminating interferences from excipients. scholarsresearchlibrary.com
Other methods are based on the formation of a colored complex. For instance, fexofenadine can react with bromothymol blue at pH 2.6 to form a chloroform-extractable yellow ion-association complex, which is then measured at 412 nm. ijpsonline.com Another colorimetric method involves the reaction of the drug with vanillin (B372448) in the presence of sulfuric acid, forming a condensation product with an absorption maximum at 590 nm. derpharmachemica.com
These spectrophotometric methods are validated for linearity, accuracy, and precision, demonstrating their suitability for the intended purpose. scholarsresearchlibrary.comderpharmachemica.com Beer's law is typically obeyed over a concentration range of approximately 1 to 50 µg/mL, depending on the specific method. scholarsresearchlibrary.comijpsonline.com
| Methodology | Reagent/Solvent | Detection Wavelength (λmax) | Linearity Range (µg/mL) | Reference |
|---|---|---|---|---|
| First Order Derivative | 0.1 N Hydrochloric Acid | 225 nm | 1-14 | scholarsresearchlibrary.com |
| Area Under Curve (AUC) | 0.1 N Hydrochloric Acid | 215-225 nm | 1-14 | scholarsresearchlibrary.com |
| Ion-pair complexation | Bromothymol blue / Chloroform (B151607) | 412 nm | 10-50 | ijpsonline.com |
| Condensation Reaction | Vanillin / Sulfuric Acid | 590 nm | 50-300 | derpharmachemica.com |
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a widely used technique for the quantification of this compound due to its simplicity, cost-effectiveness, and rapid analysis time. alinteridergisi.comhistorymedjournal.com The method is based on the principle that the drug absorbs ultraviolet radiation at a specific wavelength, and the amount of absorption is directly proportional to its concentration.
The wavelength of maximum absorbance (λmax) for this compound can vary depending on the solvent used. In methanol, λmax has been reported at 220 nm, 231 nm, and 259 nm in different studies. alinteridergisi.comhistorymedjournal.comneuroquantology.com One study utilized a mixture of methanol and water (2:3) and also reported a λmax of 220 nm. historymedjournal.comneuroquantology.com Another method involving a derivatization reaction with dicyclohexylcarbodiimide (B1669883) (DCC) and 2-nitrophenyl hydrazine (B178648) (2-NPH) in ethanol (B145695) reported a λmax of 415 nm for the resulting chromogen. humanjournals.com
The development of a UV spectrophotometric method involves preparing a stock solution of this compound in a suitable solvent and then making a series of dilutions to create working standards. historymedjournal.comneuroquantology.com The absorbance of these standards is measured at the predetermined λmax to construct a calibration curve. historymedjournal.com This method has been successfully applied to the analysis of this compound in tablet and suspension formulations. historymedjournal.comneuroquantology.com
Fluorescence Spectrophotometry
Fluorescence spectrophotometry offers a sensitive and selective method for the determination of this compound. This technique involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength.
A synchronous fluorescence spectrofluorimetric method has been developed for the simultaneous analysis of this compound and montelukast sodium. nih.gov This method measures the relative synchronous fluorescence intensity of this compound at 288 nm using a Δλ of 60 nm in methanol. nih.gov Another study utilized first and second derivative synchronous spectrofluorimetry. For the first derivative method (FDSFS), fexofenadine was measured at 406 nm in the presence of its alkaline or acidic degradation products, and at 367 nm in the presence of its oxidative or UV degradation products. nih.gov The second derivative method (SDSFS) determined the drug at 225 nm in the presence of all mentioned degradation products. nih.gov
Method Validation Parameters (ICH Guidelines)
Analytical method validation is essential to ensure that a method is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines for the validation of analytical procedures. historymedjournal.comjetir.orgdergipark.org.tr The following parameters are critical in the validation of analytical methods for this compound.
Linearity and Calibration Range
Linearity demonstrates the proportionality of the analytical method's response to the concentration of the analyte within a specific range. historymedjournal.com The calibration range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. historymedjournal.com
For UV-Visible spectrophotometric methods, linearity for this compound has been established in various concentration ranges. Studies have reported linear ranges of 2-18 µg/mL, 2-20 µg/mL, and 10-60 µg/mL with high correlation coefficients (r² ≥ 0.999), indicating a strong linear relationship. alinteridergisi.comhistorymedjournal.comhumanjournals.com
In fluorescence spectrophotometry, a linear range of 2.0-20.0 µg/mL has been reported for this compound. nih.gov
The table below summarizes the linearity and calibration range from various studies.
| Analytical Method | Solvent/Mobile Phase | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| UV-Visible Spectrophotometry | Methanol:Water (2:3) | 2-18 | 0.999 |
| UV-Visible Spectrophotometry | Methanol | 2-20 | 0.999 |
| UV-Visible Spectrophotometry | 0.1N NaOH | 50-180 | 0.998 |
| UV-Visible Spectrophotometry | Ethanol (after derivatization) | 10-60 | 0.999 |
| Fluorescence Spectrophotometry | Methanol | 2.0-20.0 | Not specified |
Accuracy and Precision (Intraday, Interday)
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by adding a known amount of the analyte to a sample matrix. humanjournals.com Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. historymedjournal.com It is usually assessed at two levels: intraday precision (repeatability) and interday precision (intermediate precision). wiley.comnih.gov
For UV-spectrophotometric methods, accuracy studies have shown recovery rates between 98% and 102%. alinteridergisi.com The precision is demonstrated by relative standard deviation (%RSD) values, which are typically required to be below 2%. alinteridergisi.com
In a study using a derivatization-based visible spectrophotometric method, the %RSD for intraday precision was 1.324 and for interday precision was 1.365 for the bulk drug. humanjournals.com Another HPLC method reported intra-day and inter-day precision with %RSD values of 0.50 and 1.21 at a concentration of 3 µg/ml, respectively. wiley.com
The table below presents accuracy and precision data for this compound analysis.
| Analytical Method | Parameter | Concentration (µg/mL) | Result |
| UV-Visible Spectrophotometry | Accuracy (% Recovery) | Not specified | 98-102% alinteridergisi.com |
| Visible Spectrophotometry (derivatization) | Intraday Precision (%RSD) | 20 | 1.324 |
| Visible Spectrophotometry (derivatization) | Interday Precision (%RSD) | 20 | 1.365 |
| HPLC | Intraday Precision (%RSD) | 3 | 0.50 |
| HPLC | Interday Precision (%RSD) | 3 | 1.21 |
| HPLC | Intraday Precision (%RSD) | 5 | 0.39 |
| HPLC | Interday Precision (%RSD) | 5 | 1.05 |
| HPLC | Intraday Precision (%RSD) | 7 | 1.12 |
| HPLC | Interday Precision (%RSD) | 7 | 0.96 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. historymedjournal.com The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. historymedjournal.com
For UV-Visible spectrophotometric methods, the LOD for this compound has been reported to be as low as 0.08 µg/mL, with a corresponding LOQ of 0.4 µg/mL. alinteridergisi.comhistorymedjournal.com Another study reported an LOD of 0.5 µg/mL and an LOQ of 1.5 µg/mL. alinteridergisi.com A derivatization-based visible spectrophotometric method found the LOD and LOQ to be 0.62 µg/mL and 1.88 µg/mL, respectively, for the bulk drug. humanjournals.com
A synchronous fluorescence spectrofluorimetric method reported a much lower LOD of 0.441 µg/ml and an LOQ of 1.336 µg/ml. nih.gov
The table below shows the LOD and LOQ values for this compound determined by different analytical methods.
| Analytical Method | LOD (µg/mL) | LOQ (µg/mL) |
| UV-Visible Spectrophotometry | 0.08 | 0.4 |
| UV-Visible Spectrophotometry | 0.5 | 1.5 |
| Visible Spectrophotometry (derivatization) | 0.62 | 1.88 |
| Fluorescence Spectrophotometry | 0.441 | 1.336 |
| HPLC | 0.2 | 0.6 |
| RP-UPLC | 0.02 | 0.05 |
Robustness and Stability-Indicating Methods
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Stability-indicating methods are crucial for determining the shelf-life of a drug product by demonstrating that the analytical procedure can accurately measure the active ingredient without interference from degradation products.
Several studies have developed and validated robust, stability-indicating high-performance liquid chromatography (HPLC) methods for this compound. These methods are essential for quality control in pharmaceutical manufacturing.
Forced degradation studies are a key component of developing stability-indicating methods. This compound has been subjected to various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, to generate potential degradation products. nih.govwiley.comnih.gov The goal is to develop a method that can separate the intact drug from these degradation products, ensuring that the measured concentration of this compound is accurate. wiley.com
One study developed a reversed-phase HPLC (RP-HPLC) method that successfully separated fexofenadine from its degradation products formed under acidic, basic, and oxidative conditions. wiley.com The drug was found to be relatively stable under thermal and photolytic stress. wiley.com Another study also reported significant degradation under oxidative, acidic, and basic conditions. nih.gov The primary degradation product under oxidative stress was identified as fexofenadine N-oxide. nih.gov
The robustness of these HPLC methods is evaluated by intentionally varying critical parameters such as:
Mobile phase composition: Changes in the ratio of organic solvent (e.g., methanol or acetonitrile) to the aqueous buffer. nih.goviajps.com
pH of the mobile phase: Small adjustments to the pH of the buffer. nih.gov
Flow rate: Variations in the speed at which the mobile phase passes through the column. nih.goviajps.com
Column temperature: Minor changes in the temperature of the analytical column. nih.goviajps.com
Wavelength of UV detection: Slight alterations in the wavelength used to detect the analyte. nih.goviajps.com
The results of these robustness tests are typically evaluated by assessing the system suitability parameters, such as peak area, retention time, and tailing factor, which should remain within acceptable limits. iajps.com
Table 1: Examples of Robustness Testing Parameters for this compound HPLC Methods
| Parameter | Variation Range | Reference |
| Mobile Phase Composition (Methanol %) | 38 - 42% | nih.gov |
| Mobile Phase Composition (Organic Phase) | ± 5mL | iajps.com |
| pH of Aqueous Phase | 2.5 - 2.9 | nih.gov |
| Flow Rate | 1.3 - 1.7 mL/min | nih.gov |
| Flow Rate | ± 0.2 mL/min | iajps.comscholarsresearchlibrary.com |
| Wavelength of Detection | 213 - 217 nm | nih.gov |
| Wavelength of Detection | ± 2 nm | iajps.com |
| Column Temperature | 23 - 27°C | nih.gov |
| Column Temperature | ± 5°C | iajps.com |
| Injection Volume | 19.5 - 20.5 µL | nih.gov |
Sample Preparation Techniques for Biological Matrices
The accurate quantification of this compound in biological matrices such as plasma and serum is essential for pharmacokinetic and bioequivalence studies. However, the complexity of these matrices, which contain proteins, salts, and other endogenous and exogenous compounds, necessitates effective sample preparation to remove interferences before analysis. actapharmsci.comactapharmsci.com The primary goals of sample preparation are to isolate the analyte of interest, concentrate it, and present it in a solvent compatible with the analytical instrument.
Common sample preparation techniques for this compound in biological fluids include:
Protein Precipitation (PPT): This is a simple and rapid method where a protein-precipitating agent, such as acetonitrile or methanol, is added to the plasma or serum sample. actapharmsci.comactapharmsci.comnih.gov The precipitated proteins are then separated by centrifugation, and the supernatant containing the drug is analyzed. actapharmsci.com Methanol has been shown to provide high recovery rates (over 90%) for fexofenadine. actapharmsci.comactapharmsci.com
Liquid-Liquid Extraction (LLE): In this technique, the drug is extracted from the aqueous biological matrix into an immiscible organic solvent. asianpubs.orgasianpubs.org The choice of solvent is critical for achieving good recovery. A mixture of diethyl ether, methylene (B1212753) chloride, and ethyl acetate has been used for fexofenadine extraction from plasma. orscience.ru However, LLE can sometimes result in lower recovery rates compared to PPT. actapharmsci.comactapharmsci.com For instance, one study reported recovery rates of only 33-42% using LLE. actapharmsci.com
Solid-Phase Extraction (SPE): SPE is a more selective and cleaner technique than PPT or LLE. It involves passing the sample through a cartridge containing a solid adsorbent that retains the analyte. nih.govresearchgate.netresearchgate.net Interferences are washed away, and the purified analyte is then eluted with a suitable solvent. nih.gov Oasis HLB cartridges are commonly used for the SPE of fexofenadine from plasma. nih.govresearchgate.net SPE can be automated using 96-well plates, significantly increasing sample throughput. nih.gov
The choice of sample preparation method depends on several factors, including the required sensitivity of the assay, the nature of the biological matrix, the available equipment, and the number of samples to be analyzed. For high-throughput analysis, automated on-line SPE-LC-MS/MS methods have been developed, which integrate sample cleanup and analysis into a single system, reducing analysis time and experimental variability. thermofisher.com
Table 2: Comparison of Sample Preparation Techniques for this compound in Biological Matrices
| Technique | Principle | Advantages | Disadvantages | Typical Recovery | Reference |
| Protein Precipitation (PPT) | Proteins are precipitated out of solution using an organic solvent (e.g., methanol, acetonitrile). | Simple, fast, high throughput. | Less clean extract, potential for matrix effects. | >90% (with methanol) | actapharmsci.comactapharmsci.com |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between the aqueous sample and an immiscible organic solvent. | Can provide a cleaner extract than PPT. | Can be labor-intensive, may have lower recovery. | 33-42% | actapharmsci.com |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High selectivity, clean extracts, can concentrate the analyte. | More complex and costly than PPT, can be time-consuming if not automated. | >70% | nih.gov |
Advanced Drug Delivery Systems and Formulation Sciences for Fexofenadine Hydrochloride
Strategies to Enhance Oral Bioavailability
Several novel formulation technologies have been investigated to increase the amount of fexofenadine (B15129) hydrochloride absorbed into the bloodstream after oral administration. These strategies focus on manipulating the physicochemical properties of the drug at the nano- and micro-scale to facilitate its transport across the gastrointestinal barrier.
Self-Microemulsifying Drug Delivery Systems (SMEDDS)
Self-Microemulsifying Drug Delivery Systems (SMEDDS) are isotropic mixtures of an oil, a surfactant, and a co-surfactant, which spontaneously form fine oil-in-water microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. jddtonline.infonih.gov This in-situ formation of microemulsions with droplet sizes typically less than 200 nm provides a large surface area for drug release and absorption. nih.gov
Research has demonstrated that SMEDDS can significantly enhance the oral bioavailability of poorly soluble drugs like fexofenadine hydrochloride. jddtonline.infonih.gov Studies have focused on optimizing the composition of SMEDDS to achieve desirable characteristics. For instance, one study identified an optimal formulation consisting of 15% oil, 80% surfactant, and 5% cosolvent, which resulted in a droplet size of 13.77 nm and a drug loading capacity of 60 mg/g. nih.gov This formulation exhibited a more than 50% drug release within 30 minutes and a threefold enhancement in intestinal permeability compared to the free drug. nih.gov Another investigation found that a formulation of 20% oleic acid, 26.3% Aconon MC8 (a surfactant), and 53.3% PEG 400 (a co-surfactant) showed complete drug release within 90 minutes. jddtonline.infojddtonline.info
The effectiveness of SMEDDS is attributed to several factors, including the increased surface area for dissolution and the potential of the excipients to inhibit efflux pumps like P-glycoprotein, which can limit the absorption of fexofenadine. nih.gov
Table 1: Composition and Properties of Optimized this compound SMEDDS Formulations
| Formulation Component | Study 1 | Study 2 |
|---|---|---|
| Oil | 15% | 20% (Oleic Acid) |
| Surfactant | 80% | 26.3% (Aconon MC8) |
| Co-surfactant/Co-solvent | 5% | 53.3% (PEG 400) |
| Droplet Size | 13.77 nm | 57.30 µm |
| Drug Release | >50% in 30 min | 100% in 90 min |
| Permeability Enhancement | 3-fold increase | Not Reported |
Data compiled from multiple sources. jddtonline.infonih.govjddtonline.info
Solid Lipid Nanoparticles (SLNs) and Nanogels
Solid Lipid Nanoparticles (SLNs) are colloidal carriers made from biodegradable and biocompatible solid lipids, which are solid at both room and body temperature. rjpdft.cominnovareacademics.in They represent an alternative to traditional colloidal systems like liposomes and polymeric nanoparticles. rjpdft.com Nanostructured Lipid Carriers (NLCs), a second generation of lipid nanoparticles, are composed of a blend of solid and liquid lipids, creating an imperfect lipid matrix that can accommodate a higher drug load. jneonatalsurg.com
For this compound, SLNs and NLCs have been developed to improve its delivery. One study involved preparing fexofenadine NLCs using an ultra-sonication and hot homogenization method. jneonatalsurg.com The resulting nanoparticles had sizes ranging from 124 to 231.4 nm. jneonatalsurg.com An optimized formulation demonstrated high encapsulation efficiency and a biphasic release pattern, with an initial burst release followed by sustained release. jneonatalsurg.com Another study focused on chitosan-coated SLNs (FEX-CS-SLNs) for targeted delivery to the colon. These nanoparticles had a size of approximately 229 nm and an encapsulation efficiency of 64.9%. nih.gov
These lipid-based nanoparticles can be incorporated into nanogels for topical application. For instance, fexofenadine HCl-loaded SLNs prepared by a hot homogenization method were successfully incorporated into a nanogel using Carbopol 934, suggesting a potential for dermal delivery to treat skin allergies. rjpdft.com
Table 2: Characteristics of this compound Loaded Lipid Nanoparticles
| Nanoparticle Type | Preparation Method | Particle Size (nm) | Encapsulation Efficiency (%) | Key Findings |
|---|---|---|---|---|
| NLC | Ultra-sonication & Hot Homogenization | 124 - 231.4 | Not specified, but high | Biphasic drug release |
| CS-SLN | Not specified | ~229 | 64.9 | Controlled release profile, mucoadhesive properties |
| SLN for Nanogel | Hot Homogenization | Not specified | High | Suitable for topical nanogel formulation |
Data compiled from multiple sources. rjpdft.comjneonatalsurg.comnih.gov
Enhanced In-Situ Forming Vesicles (EIFVs)
Enhanced In-Situ Forming Vesicles (EIFVs) are a novel provesicular system designed to improve the oral bioavailability of poorly absorbed drugs. mdpi.com These systems consist of spray-dried, lactose-based powders containing nonionic surfactants and absorption enhancers. mdpi.compharmaexcipients.com When exposed to an aqueous environment like the gastrointestinal tract, they form vesicles in-situ.
A study on this compound EIFVs utilized a slurry method with various absorption enhancers. An optimized formulation containing Capryol 90 as the absorption enhancer resulted in vesicles with a mean particle size of 202.6 nm and a zeta potential of -31.6 mV. pharmaexcipients.comnih.gov This formulation achieved a high drug entrapment efficiency of 73.7% and released 71.5% of the drug within 3 hours. pharmaexcipients.comnih.gov Pharmacokinetic studies in rabbits showed a significant increase in the blood concentration of this compound compared to conventional formulations. pharmaexcipients.comnih.gov The inclusion of intestinal absorption enhancers in the EIFV formulation is key to improving the permeability of fexofenadine. mdpi.com
Table 3: Properties of Optimized this compound EIFV Formulation
| Parameter | Value |
|---|---|
| Absorption Enhancer | Capryol 90 |
| Mean Particle Size | 202.6 ± 3.9 nm |
| Zeta Potential | -31.6 ± 0.9 mV |
| Entrapment Efficiency | 73.7 ± 1.7% |
| Drug Release (at 3 hours) | 71.5 ± 2.7% |
Data compiled from multiple sources. pharmaexcipients.comnih.gov
Microspheres and Controlled Release Formulations
Microspheres are small, spherical particles with a size range of 1-1000 µm, which can be used to encapsulate drugs for sustained or controlled release. biotech-asia.org This technology can improve the efficiency of a dose and reduce potential side effects. biotech-asia.orgijsr.net
Several studies have explored the use of different polymers to create this compound microspheres. One approach used the ionotropic gelation method with polymers like sodium alginate and HPMC. ijsr.net An optimized formulation with a 1:7 drug-to-polymer ratio (using sodium alginate and HPMC in a 1:1 ratio) was identified. ijsr.net Another study employed an emulsion-solvent evaporation technique with HPMC K100 M CR as a release-retardant polymer. nih.govnih.gov The release rate of the drug from these microspheres was found to be highly dependent on the drug-to-polymer ratio, following non-Fickian release kinetics. nih.govnih.gov A formulation with 66.66% drug loading was considered the most effective in this study. nih.gov The goal of these formulations is to provide a sustained therapeutic effect, which can be particularly beneficial for long-term therapy. nih.gov
Table 4: this compound Microsphere Formulation and Release Characteristics
| Preparation Method | Polymer(s) | Key Findings |
|---|---|---|
| Ionotropic Gelation | Sodium Alginate, HPMC | Optimized drug:polymer ratio of 1:7 |
| Emulsion-Solvent Evaporation | HPMC K100 M CR | Release rate is dependent on drug:polymer ratio; follows non-Fickian kinetics |
Formulation Development for Specific Patient Populations
Addressing the needs of specific patient groups, such as children and the elderly, who may have difficulty swallowing conventional tablets, is a key area of formulation science.
Melt-in-Mouth Pellets for Pediatric and Geriatric Patients
Melt-in-mouth pellets, also known as orally disintegrating pellets, are designed to dissolve or disintegrate rapidly in the mouth without the need for water. nih.govnih.gov This dosage form is particularly advantageous for pediatric and geriatric patients. amazonaws.com
A significant challenge with this compound in such formulations is its bitter taste. nih.gov To address this, taste-masking techniques are employed, such as using ion exchange resins. nih.gov One study successfully developed melt-in-mouth pellets of this compound using crospovidone as an extrusion-spheronization aid, which also acted as a disintegrant. nih.govnih.gov This approach avoided the use of microcrystalline cellulose, a common but non-disintegrating aid. nih.gov The resulting pellets disintegrated quickly upon contact with liquid. nih.govnih.gov Other research has focused on formulating orally disintegrating tablets (ODTs) using various commercial excipients, with some formulations achieving complete drug release within 15 minutes. researchgate.net Fast-dissolving oral films have also been developed using polymers like pullulan to provide rapid onset of action. actapharmsci.com
Table 5: Approaches for this compound Oral Disintegrating Formulations
| Formulation Type | Key Technology/Excipient | Primary Advantage |
|---|---|---|
| Melt-in-Mouth Pellets | Crospovidone (as extrusion aid and disintegrant), Ion exchange resin (for taste-masking) | Rapid disintegration, taste-masked |
| Orally Disintegrating Tablets (ODTs) | Commercial excipients (e.g., Pharmaburst® 500) | Fast disintegration and complete drug release |
| Fast-Dissolving Oral Films | Pullulan (film-forming polymer) | Rapid onset of action, suitable for pediatrics |
Data compiled from multiple sources. nih.govnih.govresearchgate.netactapharmsci.com
Oral Suspensions
The formulation of this compound into oral suspensions addresses the needs of specific patient populations, such as pediatrics and geriatrics, by providing an alternative to solid dosage forms. Research has focused on achieving stable, palatable, and bioequivalent liquid formulations.
A key challenge in formulating fexofenadine suspensions is its low aqueous solubility. scielo.br Studies have classified the drug as having low solubility according to the Biopharmaceutics Classification System (BCS), with a dose/solubility ratio exceeding 250 mL in various pH media. scielo.br The excipients commonly found in commercial oral suspensions include suspending agents like xanthan gum, wetting agents such as poloxamer, preservatives, buffers, and sweeteners. scielo.br A typical formulation might contain propylene (B89431) glycol, disodium (B8443419) edetate, propylparaben, butylparaben, xanthan gum, poloxamer 407, sodium phosphate (B84403) buffers, sucrose, sorbitol solution, and titanium dioxide. google.com
To ensure therapeutic equivalence with existing solid dosage forms, formulation strategies often manipulate the drug's physical properties. One patented approach involves using a specific mixture of compacted and plain fexofenadine particles with a mean particle size between 10µ and 250µ to achieve bioequivalence with the marketed tablet. google.com Another patent describes an aqueous suspension using fexofenadine zwitterionic dihydrate Form I, with at least 90% of particles being less than 40 μm in size, buffered to a pH of approximately 5.80 to 7.00. google.com
Recent developments have also led to updated formulations, such as a paraben-free pediatric oral suspension that uses potassium sorbate (B1223678) as a preservative. nih.gov A clinical study confirmed that this new formulation is bioequivalent to the previously marketed paraben-containing suspension, demonstrating that the 90% confidence intervals for key pharmacokinetic parameters (Cmax, AUClast, and AUC) were within the standard bioequivalence range of 0.80-1.25. nih.gov Studies have consistently shown that oral suspension formulations are bioequivalent to capsule and tablet forms. nih.gov
Orally Disintegrating Tablets
Orally disintegrating tablets (ODTs) of this compound have been developed to offer rapid onset of action and improved patient compliance by disintegrating quickly in the mouth without the need for water. The core of ODT formulation lies in the selection of appropriate superdisintegrants and manufacturing techniques.
Various superdisintegrants have been investigated to achieve rapid disintegration times. These include crospovidone, sodium starch glycolate, and croscarmellose sodium (CCS). ijprajournal.comimpactfactor.org Research has shown that increasing the concentration of superdisintegrants like crospovidone can lead to a corresponding increase in the percentage of drug release. ijprajournal.com In one study, an optimized ODT formulation containing 9% croscarmellose sodium (CCS) demonstrated 100% in-vitro drug release within 15 minutes. researchgate.net
Different manufacturing methods are employed to produce ODTs. Direct compression is a common technique, where the drug is mixed with excipients and compressed into tablets. impactfactor.org Another method is the sublimation technique, where a volatile substance like edible camphor (B46023) is incorporated into the formulation and later removed by sublimation, creating a porous tablet structure that disintegrates rapidly. jocpr.com
The table below summarizes various approaches used in the formulation of this compound ODTs.
| Formulation Technique | Superdisintegrant(s) Used | Key Findings | Reference |
| Direct Compression | Crospovidone, Sodium Starch Glycolate, Mannitol | A Box-Behnken design was used to optimize the proportions of excipients for rapid disintegration. | impactfactor.org |
| Direct Compression | Crospovidone | Increased concentration of crospovidone resulted in faster drug release, with the best formulation releasing 98.55% in 60 minutes. | ijprajournal.com |
| Direct Compression | Croscarmellose Sodium (CCS) | An optimized formulation with 9% CCS achieved 100% drug release within 15 minutes. | researchgate.net |
| Sublimation | Crospovidone | The use of camphor as a sublimating agent created porous tablets; the F9 formulation showed the highest release of 99.45% at 60 minutes. | jocpr.com |
Excipient Compatibility and Drug-Excipient Interactions
Ensuring the compatibility of this compound with various excipients is a critical step in pre-formulation studies to guarantee the stability and performance of the final dosage form. jimcontent.com Physical and chemical interactions between the drug and excipients can impact the drug's stability and bioavailability. jimcontent.com
Studies have employed analytical techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) to detect potential interactions. FTIR analysis is used to identify changes in the characteristic peaks of the drug when mixed with excipients. Multiple studies have confirmed that the principal peaks of this compound remain unchanged in the presence of common excipients, indicating a lack of chemical interaction. impactfactor.orgjimcontent.comijresm.comamazonaws.com
In one investigation, the compatibility of this compound with a range of excipients intended for ODTs—including diluents, disintegrants, glidants, sweeteners, and lubricants—was assessed. jimcontent.com Binary mixtures were stored under accelerated stability conditions (40°C/75%RH) for four weeks, and subsequent FTIR analysis showed no significant interactions. jimcontent.com Another study using DSC observed a sharp peak for pure fexofenadine HCl at 206.5°C, corresponding to its melting point. amazonaws.com In a physical mixture with polymers, a corresponding peak was observed at 203.7°C, confirming the drug's presence and compatibility. amazonaws.com
A comprehensive compatibility study evaluated fexofenadine HCl with various excipients by storing 1:1 mixtures at 40°C and 75% relative humidity. nih.gov Most excipients showed good compatibility. nih.gov A slight impurity was noted with polyvinylpyrrolidone (B124986) K30 (PVP K30); however, since it is typically used at concentrations below 5%, it was still considered suitable for formulation. nih.gov
The table below lists excipients that have been studied for their compatibility with this compound.
| Excipient Category | Specific Excipients Tested | Method(s) | Finding | Reference(s) |
| Diluents | Microcrystalline Cellulose, Lactose Monohydrate, Mannitol | FTIR, Accelerated Stability | Compatible | jimcontent.comnih.gov |
| Binders | Hydroxypropyl Methylcellulose (HPMC), PVP K30 | FTIR, DSC, Accelerated Stability | HPMC compatible; slight impurity with PVP K30 | amazonaws.comnih.gov |
| Disintegrants | Crospovidone, Sodium Starch Glycolate, Croscarmellose Sodium, Pregelatinized Starch | FTIR, Accelerated Stability | Compatible | impactfactor.orgjimcontent.comnih.gov |
| Lubricants/Glidants | Magnesium Stearate, Stearic Acid | FTIR, Accelerated Stability | Compatible | jocpr.comjimcontent.comnih.gov |
| Polymers | Ethylcellulose, HPMC K100M, HPMC E15 | FTIR, DSC | Compatible | amazonaws.com |
Dissolution and In Vitro Release Studies
Dissolution and in-vitro release studies are fundamental for evaluating the performance of this compound formulations, predicting in-vivo behavior, and ensuring product quality. As a BCS Class II drug, this compound's low solubility can be a rate-limiting step for dissolution and absorption. ijresm.comnih.gov
Studies have shown significant variability in dissolution profiles depending on the formulation type and the excipients used. A comparative study of six generic this compound 120 mg tablets in 0.1N HCl dissolution medium found that some brands released over 90% of the drug in 10 minutes, while another released only 34.13% in the same period. juniperpublishers.com This highlights how different manufacturing processes and excipient ratios can impact drug release. juniperpublishers.com
To enhance the poor dissolution rate of this compound, advanced drug delivery systems like solid dispersions have been explored. A study using polyethylene (B3416737) glycol (PEG) 20,000 and poloxamer 188 as carriers showed a dramatic improvement in dissolution. nih.gov Solid dispersions with a 1:4 drug-to-carrier ratio released over 50% of the drug in less than 15 minutes, compared to the pure drug which took over 120 minutes to reach the same point. nih.gov
For oral suspensions, dissolution testing conditions have been specifically developed. Research indicates that for a suspension, a release of 85% in 30 minutes can be achieved using a paddle apparatus at 25 rpm in a pH 2.0 buffered medium. scielo.br In-vitro release from sustained-release microspheres formulated with HPMC K100 M CR has been evaluated in simulated intestinal fluid (pH 6.8), with release monitored over 10 hours. nih.gov
The following tables present data from various in-vitro dissolution studies.
Table 1: Comparative In-Vitro Dissolution of 120 mg Fexofenadine HCl Generic Tablets (Dissolution Medium: 0.1N HCl, USP-II Apparatus)
| Brand | % Drug Release at 10 min (Mean ± SD) | % Drug Release at 30 min (Mean ± SD) |
| F1 | 90.11 ± 2.65 | 95.86 ± 3.56 |
| F2 | 34.13 ± 4.21 | 43.51 ± 5.96 |
| F3 | 61.25 ± 3.98 | 55.76 ± 7.24 |
| F4 | 60.14 ± 5.12 | 56.58 ± 4.39 |
| F5 | 95.86 ± 7.34 | 106.85 ± 8.8 |
| F6 | 79.85 ± 6.91 | 77.08 ± 9.15 |
| Data sourced from a comparative evaluation of generic tablets. juniperpublishers.com |
Table 2: Dissolution Parameters of Fexofenadine HCl Solid Dispersions (Dissolution Medium: Water)
| Formulation | Q15 (%) | DE15 (%) | t50% (min) |
| Pure Fexofenadine HCl | 16.9 | 8.5 | >120 |
| Solid Dispersion (1:4 with PEG 20,000) | 68.4 | 49.3 | <15 |
| Solid Dispersion (1:4 with Poloxamer 188) | 72.1 | 54.2 | <15 |
| Q15: Percentage of drug released at 15 minutes. DE15: Dissolution efficiency at 15 minutes. t50%: Time required for 50% drug release. Data adapted from a study on solid dispersions. nih.gov |
Immunological and Anti Inflammatory Research of Fexofenadine Hydrochloride
Immunomodulatory Properties
Fexofenadine (B15129) hydrochloride, beyond its primary function as a histamine (B1213489) H1 receptor antagonist, demonstrates significant immunomodulatory capabilities. These properties allow it to influence the immune system's response to allergens and inflammation through mechanisms that are independent of histamine blockade.
Effects on T-cell Responses (TH1, TH2)
Fexofenadine has been observed to modulate the critical balance between T-helper 1 (Th1) and T-helper 2 (Th2) cells. nih.gov Allergic diseases are often characterized by a predominance of Th2 cell activity, leading to the release of cytokines that drive the allergic inflammatory cascade. nih.gov Research indicates that fexofenadine can suppress Th2 responses. nih.gov Specifically, it has been shown to inhibit the production of Th2-associated cytokines such as Interleukin-4 (IL-4) and Interleukin-5 (IL-5). nih.govjiaci.org In some studies, fexofenadine also demonstrated an ability to downregulate the secretion of the Th1 cytokine, Interferon-gamma (IFN-γ). jiaci.org This modulation of the Th1/Th2 cytokine imbalance is considered a promising strategy for managing hypersensitivity allergic diseases. nih.gov By controlling the host's immune response through the suppression of Th2 activity, fexofenadine helps to mitigate the allergic reaction. nih.gov
Suppression of Delayed-Type Hypersensitivity
Fexofenadine has been shown to effectively suppress delayed-type hypersensitivity (DTH), a T-cell mediated inflammatory reaction. nih.govmdpi.comnih.gov In studies using murine models of palladium allergy, fexofenadine administration significantly suppressed the number of T-cells. nih.govmdpi.comnih.gov This effect is achieved by interfering with various points in the DTH immune cascade. nih.gov The administration of fexofenadine before sensitization significantly inhibited the development of CD3-positive T cells and F4/80-positive cells (macrophages) in the elicitation phase of the allergic reaction. mdpi.com This suggests that fexofenadine's inhibitory action on T-cell related inflammatory molecules contributes to its ability to control DTH responses. nih.gov
Anti-inflammatory Mechanisms Beyond Histamine Blockade
The therapeutic benefits of fexofenadine hydrochloride extend to direct anti-inflammatory actions that are not solely dependent on its antihistaminic properties. The compound actively intervenes in the inflammatory process by targeting key mediators and cellular adhesion molecules.
Reduction of Inflammatory Mediators
Fexofenadine has demonstrated the ability to inhibit the release and production of a wide array of inflammatory mediators from various cells. dovepress.comresearchgate.net It has been shown to significantly inhibit the release of RANTES (CCL5), Interleukin-8 (IL-8), Granulocyte-macrophage colony-stimulating factor (GM-CSF), and soluble Intercellular Adhesion Molecule-1 (sICAM-1). researchgate.netresearchgate.net Studies have also shown it can down-modulate the production of Th2 chemokines like CCL22 and CCL17. wiley.com Furthermore, fexofenadine can decrease the production of lipid mediators such as leukotrienes (LTC4, LTD4, LTE4) and prostaglandins (B1171923) (PGE2). dovepress.comresearchgate.net This broad inhibition of cytokines, chemokines, and other pro-inflammatory molecules contributes significantly to its anti-inflammatory effects. researchgate.netjiaci.org
Table 1: Fexofenadine's Effect on Inflammatory Mediators
| Mediator | Effect | Cell Type/Context |
|---|---|---|
| Chemokines | ||
| RANTES (CCL5) | Inhibition of release | Keratinocytes |
| IL-8 (CXCL8) | Inhibition of release | Nasal Epithelial Cells |
| I-TAC (CXCL11) | Down-modulation | Keratinocytes |
| MDC (CCL22) | Down-modulation | Keratinocytes |
| TARC (CCL17) | Down-modulation | Keratinocytes |
| Cytokines | ||
| GM-CSF | Inhibition of release | Nasal Epithelial Cells |
| IL-4 | Inhibition of production | Peripheral Blood Leukocytes |
| IL-5 | Inhibition of production | T-cells |
| Lipid Mediators | ||
| Leukotrienes (CysLTs) | Reduction | Nasal Lavage Fluid |
| Prostaglandin E2 (PGE2) | Decreased production | General |
| Other | ||
| sICAM-1 | Reduction | Nasal Lavage Fluid |
| Eosinophil Cationic Protein (ECP) | Reduction | Nasal Lavage Fluid |
Modulation of Cellular Adhesion Molecules
Cellular adhesion molecules are crucial for the recruitment of inflammatory cells to the site of an allergic reaction. researchgate.net Fexofenadine has been proven to modulate the expression of these molecules, thereby limiting the inflammatory infiltrate. dovepress.comresearchgate.net It has been shown to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1) on conjunctival, nasal, and corneal epithelial cells, as well as on eosinophils. researchgate.netresearchgate.netnih.gov By down-regulating ICAM-1, fexofenadine hinders the migration of inflammatory cells. researchgate.net Additionally, some studies suggest fexofenadine can decrease the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and E-selectin, further impeding the inflammatory process. dovepress.com
Table 2: Fexofenadine's Impact on Cellular Adhesion Molecules
| Adhesion Molecule | Effect | Cell Type |
|---|---|---|
| ICAM-1 | Inhibition of expression | Conjunctival & Nasal Epithelial Cells, Eosinophils |
| VCAM-1 | Decreased expression | General |
| E-selectin | Decreased expression | General |
Comparative Immunopharmacology with Other Antihistamines and Glucocorticoids
This compound's immunomodulatory and anti-inflammatory effects are best understood when compared with other second-generation antihistamines and glucocorticoids, the latter being a cornerstone in anti-inflammatory therapy. While all second-generation antihistamines primarily function by selectively antagonizing histamine H1 receptors, they exhibit varying degrees of additional anti-inflammatory properties. nih.govnih.gov Glucocorticoids, in contrast, exert broad anti-inflammatory effects through different mechanisms. nih.gov
Comparison with Second-Generation Antihistamines
Second-generation antihistamines, including fexofenadine, cetirizine (B192768), levocetirizine (B1674955), loratadine (B1675096), and desloratadine (B1670295), are recognized for their ability to modulate allergic inflammation beyond simple histamine blockade. nih.govelsevier.es These effects include the inhibition of inflammatory cell recruitment and the reduction of pro-inflammatory mediators. elsevier.es However, the extent of these effects can differ among the various agents.
Research has shown that fexofenadine, along with other antihistamines like cetirizine and loratadine, can inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1). nih.gov ICAM-1 is crucial for the migration of inflammatory cells to the site of an allergic reaction. nih.gov In vitro studies have specifically demonstrated fexofenadine's ability to inhibit ICAM-1 expression on conjunctival and nasal epithelial cells at clinically relevant concentrations. nih.gov
Comparative studies on cytokine modulation have revealed distinct profiles for different antihistamines. For instance, one study found that fexofenadine significantly suppressed IL-4-induced production of IL-5, a key cytokine in the late-phase allergic response, an effect also seen with loratadine and olopatadine (B1677272) but not cetirizine. jiaci.org Conversely, both fexofenadine and cetirizine were found to downregulate T-cell secretion of IFN-γ, a hallmark of the Th1 response, while loratadine and olopatadine did not show this effect. jiaci.org This suggests that fexofenadine can modulate both Th1 and Th2 responses. jiaci.org Mouse models have corroborated these findings, showing that fexofenadine can decrease Th2 cytokine production. jiaci.org
In terms of clinical efficacy in relieving symptoms associated with allergic rhinitis, which is driven by these inflammatory processes, network meta-analyses have provided comparative insights. For instance, fexofenadine has been shown to be similarly effective to cetirizine in treating allergic rhinitis but with less drowsiness. wikipedia.org It has also demonstrated greater efficacy in inhibiting histamine-induced wheal and flare compared to loratadine and desloratadine. wikipedia.org Some analyses suggest that levocetirizine may have a slight edge in efficacy over fexofenadine for some endpoints. wikipedia.org In a direct comparison, desloratadine and fexofenadine were found to be equally effective in improving nasal peak flow and other symptoms of allergic rhinitis. openaccessjournals.comresearchgate.net
Interactive Data Table: Comparative Effects of Second-Generation Antihistamines on Inflammatory Markers
| Antihistamine | Effect on ICAM-1 Expression | Effect on IL-5 Secretion (from IL-4 stimulated T-cells) | Effect on IFN-γ Secretion (from IL-12 stimulated T-cells) |
| Fexofenadine | Inhibition nih.gov | Significant Suppression jiaci.org | Significant Downregulation jiaci.org |
| Cetirizine | Inhibition nih.gov | No Significant Effect jiaci.org | Significant Downregulation jiaci.org |
| Loratadine | Inhibition nih.gov | Significant Suppression jiaci.org | No Significant Downregulation jiaci.org |
| Desloratadine | Inhibition openaccessjournals.com | Data Not Available | Data Not Available |
| Levocetirizine | Data Not Available | Data Not Available | Data Not Available |
| Olopatadine | Data Not Available | Significant Suppression jiaci.org | No Significant Downregulation jiaci.org |
Comparison with Glucocorticoids
Glucocorticoids are potent, broad-spectrum anti-inflammatory agents that differ significantly from antihistamines in their mechanism of action. nih.govmedicinenet.com They activate glucocorticoid receptors, which in turn inhibit the activation of pro-inflammatory transcription factors, leading to a widespread decrease in local inflammation. nih.govnih.gov This results in the inhibition of multiple cytokines and other inflammatory mediators. nih.govmedscape.com
While fexofenadine's anti-inflammatory actions are more targeted, primarily revolving around the histamine H1 receptor and subsequent downstream effects on mediators like cytokines and adhesion molecules, glucocorticoids exert a more powerful and generalized immunosuppressive effect. medicinenet.comnih.govmdpi.com For example, glucocorticoids can inhibit the production of a wide array of cytokines, including TNF-α and IL-1β. nih.gov
In a murine model of palladium allergy, fexofenadine was shown to inhibit immune responses, specifically by suppressing Th2 cytokine production (IL-4 and IL-5) while having minimal effect on the Th1 cytokine IFN-γ. mdpi.com This highlights a more selective immunomodulatory effect compared to the broad immunosuppression typical of corticosteroids. mdpi.com
Interestingly, there is evidence suggesting a synergistic relationship when antihistamines and glucocorticoids are used together. nih.govnih.gov The co-administration of these two classes of drugs is a common clinical practice based on the assumption of their combined anti-inflammatory benefits. nih.gov Research into the molecular interactions between the histamine H1 receptor and the glucocorticoid receptor signaling pathways has shown that antihistamines can enhance the transcriptional activity of the glucocorticoid receptor. nih.gov This synergy may allow for the use of lower, more targeted doses of glucocorticoids when combined with an antihistamine, potentially mitigating the adverse effects associated with long-term corticosteroid use. nih.govnih.gov
Interactive Data Table: Comparative Mechanisms of Fexofenadine and Glucocorticoids
| Feature | This compound | Glucocorticoids |
| Primary Target | Histamine H1 Receptor nih.gov | Glucocorticoid Receptor nih.gov |
| Mechanism of Action | Inverse agonist of the H1 receptor, preventing its activation and downstream effects. drugbank.com Also modulates cytokine and adhesion molecule expression. nih.govnih.gov | Activate glucocorticoid receptors, leading to broad inhibition of pro-inflammatory gene transcription. nih.govnih.gov |
| Effect on Cytokines | Selective inhibition (e.g., IL-4, IL-5, IFN-γ) jiaci.orgmdpi.com | Broad-spectrum inhibition (e.g., TNF-α, IL-1β, multiple interleukins) nih.govmedscape.com |
| Key Anti-inflammatory Effect | Reduces allergic inflammation by blocking histamine effects and modulating specific immune pathways. nih.govnih.gov | Potent, widespread suppression of inflammation and immune responses. nih.govmedicinenet.com |
| Clinical Use Synergy | May enhance the transcriptional activity of the glucocorticoid receptor, potentially allowing for lower glucocorticoid doses. nih.gov | Often used in combination with antihistamines for enhanced anti-inflammatory effect in various conditions. nih.govnih.gov |
Structure Activity Relationship Sar and Structural Optimization Studies of Fexofenadine Hydrochloride
Enantiomeric Activity and Isomerism
Fexofenadine (B15129) is administered clinically as a racemic mixture of its (R)- and (S)-enantiomers. drugbank.comnih.govguidetopharmacology.org Investigations into the activity of the individual stereoisomers have revealed that both the (R)- and (S)-enantiomers possess approximately equipotent antihistaminic effects at the peripheral H1 receptor. drugbank.comfda.govfda.gov This suggests that the specific stereochemistry at the chiral carbinol carbon is not a critical determinant for H1 receptor binding and antagonist activity.
Despite their similar activity at the receptor level, the enantiomers exhibit stereoselective pharmacokinetics. nih.govresearchgate.net Studies in healthy individuals have consistently shown that the plasma concentrations of (R)-fexofenadine are significantly higher—approximately 1.5 to 2-fold—than those of the (S)-enantiomer following oral administration of the racemic mixture. nih.govresearchgate.net This difference is not due to metabolism, as fexofenadine undergoes minimal biotransformation, but is instead attributed to stereoselectivity in drug transport processes. nih.govnih.gov
The differential handling of the enantiomers is primarily mediated by transporters like the organic anion-transporting polypeptide (OATP) 2B1 and, to a lesser extent, P-glycoprotein (P-gp). nih.gov In vitro studies have demonstrated that the uptake of (R)-fexofenadine by OATP2B1 is greater than that of the (S)-enantiomer. nih.govsemanticscholar.org Conversely, P-gp inhibitors and inducers tend to have a more pronounced effect on the pharmacokinetics of the (S)-enantiomer. nih.gov This chiral discrimination by drug transporters is the principal cause of the observed differences in plasma exposure between the two enantiomers. nih.govresearchgate.net
| Parameter | (R)-fexofenadine | (S)-fexofenadine | Key Finding | Reference |
|---|---|---|---|---|
| Plasma Concentration Ratio ((R)/(S)) | ~1.5 - 2.0 | 1.0 | Plasma levels of the R-enantiomer are consistently higher than the S-enantiomer. | nih.govresearchgate.net |
| Primary Transporter Mediating Stereoselectivity | OATP2B1 (greater uptake) | OATP2B1 (lesser uptake), P-gp (more affected by modulators) | Differences are due to stereoselective transport, not receptor activity. | nih.govsemanticscholar.org |
| Antihistaminic Activity | Equipotent to (S)-enantiomer | Equipotent to (R)-enantiomer | Both enantiomers contribute almost equally to the antihistaminic effect. | drugbank.comfda.gov |
Pharmacophore Elucidation and Ligand Design
Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For H1 receptor antagonists, these models help in designing new molecules with improved affinity and selectivity. Fexofenadine, along with other known H1 antagonists like cetirizine (B192768) and loratadine (B1675096), has been used to generate and validate such pharmacophore models. nih.gov
Studies aimed at elucidating the H1 antagonist pharmacophore have identified several key features present in the fexofenadine structure: nih.govrsc.org
Aromatic Rings: The two phenyl rings of the diphenylmethyl group are crucial hydrophobic features that interact with aromatic residues in the H1 receptor binding pocket.
Basic Nitrogen: The nitrogen atom within the piperidine (B6355638) ring is a key feature. At physiological pH, this nitrogen is protonated, forming a positive ionic feature that is critical for a strong interaction with a negatively charged residue, typically an aspartate, in the receptor. nih.gov
Hydroxyl Group: The hydroxyl group on the butyl chain is a hydrogen bond donor, contributing to the binding affinity.
Carboxylic Acid Group: The terminal carboxylic acid group provides a negative ionizable feature, which is important for the compound's pharmacokinetic properties, such as its low penetration of the blood-brain barrier, rather than for direct receptor binding. nih.gov
In silico studies have used fexofenadine as a benchmark for screening compound libraries to discover new potential H1 receptor blockers. benthamdirect.com One pharmacophore model generated from a set of active H1 inhibitors, including fexofenadine, consisted of two aromatic ring features and one positive ionic feature, which proved effective in filtering databases for potential new antihistamines. nih.gov These models serve as a valuable starting point for ligand design and virtual screening campaigns. researchgate.netchemrxiv.org
Modifications for Enhanced H1 Affinity and Selectivity
Structural optimization efforts for second-generation antihistamines have focused on increasing affinity and selectivity for the H1 receptor while minimizing off-target effects. rsc.org For fexofenadine and related compounds, research has shown that the introduction of specific functional groups and chiral centers can enhance H1 receptor affinity. rsc.org
One key strategy involves modifying the substituents on the core structure. Structure-activity relationship (SAR) studies have indicated that altering the orientation of the basic center (the piperidine nitrogen) is a critical step in achieving the desired H1 affinity and selectivity. rsc.org The length and nature of the alkyl chain connecting the piperidine nitrogen to the phenyl ring are also important for optimal interaction with the receptor.
Furthermore, the introduction of hydroxyl groups and chiral centers into the molecular structure has been a successful strategy for enhancing affinity for H1 receptors in related classes of antihistamines. rsc.org This approach is exemplified by fexofenadine itself, which is a hydroxylated metabolite of terfenadine (B1681261). drugdesign.org The addition of the carboxylic acid group during the metabolism of terfenadine to fexofenadine was a pivotal modification that eliminated the cardiotoxic effects associated with the parent drug by preventing its interaction with hERG potassium channels. This highlights how structural modifications can dramatically improve a drug's selectivity and safety profile.
Derivatization and Novel Analog Synthesis
Using fexofenadine as a lead compound, various research groups have synthesized and evaluated novel derivatives to explore new biological activities and expand synthetic methodologies. rsc.orgasianpubs.org These derivatization studies often target the terminal carboxylic acid group or other reactive sites on the molecule.
One approach involved the synthesis of amide derivatives of fexofenadine. tandfonline.com A series of twelve N-substituted amide analogs were prepared by modifying the carboxylic acid moiety. These compounds were then screened for tyrosinase inhibitory activity, with several derivatives showing potent inhibition, some even greater than the standard, kojic acid. tandfonline.com For example, the N-dodecyl amide derivative (compound 7 in the study) demonstrated excellent inhibitory activity. tandfonline.com
Another study reported the synthesis of hydrazone-Schiff bases derived from fexofenadine. researchgate.netnih.gov Thirteen novel derivatives were synthesized and evaluated as potential urease inhibitors. researchgate.netnih.gov Several of these compounds exhibited strong inhibitory action against the urease enzyme, with IC50 values superior to the standard inhibitor, thiourea. nih.gov
Additionally, a novel fexofenadine analog, α-[4-isopropyl phenyl]-4-(hydroxy diphenyl methyl)-1-piperidinyl)butan-1-one, was synthesized and evaluated for antihistaminic activity. asianpubs.orgresearchgate.net This compound, created through Friedel-Crafts acylation and condensation reactions, demonstrated significant antihistaminic effects in ex vivo tests using guinea pig ileum. asianpubs.orgresearchgate.net These studies showcase the versatility of the fexofenadine scaffold for the development of new chemical entities with diverse biological applications.
| Derivative Class | Modification Site | Target/Activity Investigated | Key Finding | Reference |
|---|---|---|---|---|
| N-Alkyl Amides | Carboxylic acid | Tyrosinase Inhibition | Several amide derivatives showed excellent inhibitory activity (e.g., N-dodecyl amide). | tandfonline.com |
| Hydrazone-Schiff Bases | Carboxylic acid (via hydrazide intermediate) | Urease Inhibition | Six compounds displayed stronger inhibition than the standard, thiourea. | researchgate.netnih.gov |
| Acylated Analog | Replacement of the dimethylacetic acid group with an acylated isopropyl phenyl group | Antihistaminic Activity | The synthesized analog showed significant antihistaminic activity on guinea pig ileum. | asianpubs.orgresearchgate.net |
Preclinical and Translational Research of Fexofenadine Hydrochloride
In Vitro Electrophysiological Studies
In vitro electrophysiological studies have been crucial in elucidating the cardiac safety profile of fexofenadine (B15129) hydrochloride, particularly in contrast to its parent compound, terfenadine (B1681261). Evidence from these studies indicates that fexofenadine does not prolong the QTc interval. hres.ca Specifically, research has shown that fexofenadine, at concentrations significantly higher than therapeutic levels, does not affect the delayed rectifier potassium channel (K+) cloned from the human heart. medicines.org.uk This channel, encoded by the human ether-à-go-go-related gene (HERG), is critical for cardiac repolarization, and its blockade by certain drugs can lead to QT interval prolongation and potentially fatal arrhythmias like Torsades de Pointes. nih.govoup.com
One study confirmed that fexofenadine does not block wild-type HERG currents. nih.gov Furthermore, it was demonstrated that fexofenadine did not affect the K897T HERG channel variant, a single nucleotide polymorphism identified in a patient who reportedly developed fexofenadine-associated Long QT Syndrome (LQTS). nih.gov Western blot analysis in this study showed that the protein expression of both wild-type and K897T HERG channels in mammalian cells was not interfered with by fexofenadine. nih.gov This lack of effect on critical cardiac ion channels underscores the favorable cardiac safety profile of fexofenadine hydrochloride observed in clinical practice. nih.govjst.go.jp
In Vivo Preclinical Models (e.g., Animal Models of Allergic Rhinitis, Urticaria, Palladium Allergy)
In vivo preclinical studies in various animal models have demonstrated the efficacy of this compound in allergic conditions and have further supported its safety profile.
Allergic Rhinitis: In a guinea pig model of antigen-induced rhinitis, oral administration of this compound (20 mg/kg) significantly inhibited the increase in nasal airway resistance following an ovalbumin challenge. karger.comnih.gov The inhibitory effect of fexofenadine was found to be more potent than that of terfenadine at the same dose. karger.comnih.gov Interestingly, while the H1 receptor antagonist mepyramine and the leukotriene antagonist zafirlukast (B1683622) did not reduce the increase in nasal airway resistance in this model, the thromboxane (B8750289) antagonist ramatroban (B1678793) did. karger.comnih.gov This suggests that in this specific model, the efficacy of fexofenadine may involve the inhibition of chemical mediators beyond histamine (B1213489), potentially including thromboxane. karger.comnih.gov In sensitized guinea pigs, this compound also inhibited antigen-induced bronchospasm. fda.govnyallergy.com
Urticaria: Fexofenadine has been shown to inhibit histamine-induced skin wheal and flare responses in animal models. hres.ca Studies in rats demonstrated that fexofenadine inhibits histamine release from peritoneal mast cells. fda.govnyallergy.com The antihistaminic effects were observed within one hour of administration and persisted for a minimum of 12 hours. hres.ca
Palladium Allergy: In a murine model of palladium-induced delayed-type hypersensitivity, this compound demonstrated a significant immunomodulatory effect. mdpi.comnih.gov When administered to palladium-allergic mice, fexofenadine significantly suppressed the number of T cells. mdpi.comnih.gov This effect is thought to be mediated by interfering with the development of antigen-presenting cells (APCs) during the sensitization phase. mdpi.comnih.gov The study concluded that fexofenadine's ability to suppress not only histamine but also APC functions related to skin immunity contributes to its beneficial effect in treating palladium allergy, suggesting an advantage over glucocorticoids in this context. mdpi.com
Other Inflammatory Models: Beyond traditional allergy models, fexofenadine has shown therapeutic effects in preclinical models of inflammatory arthritis. In both collagen-induced arthritis (CIA) and TNF transgenic mouse models, fexofenadine dose-dependently ameliorated disease scores and reduced serum levels of inflammatory cytokines such as IL-1β and IL-6. nih.gov These findings suggest a broader anti-inflammatory potential for fexofenadine, possibly through the inhibition of TNF-α signaling by targeting cytosolic phospholipase A2 (cPLA2). nih.gov
The following table summarizes key findings from in vivo preclinical models:
| Animal Model | Condition | Key Findings |
|---|---|---|
| Guinea Pig | Antigen-Induced Rhinitis | Fexofenadine (20 mg/kg, p.o.) significantly inhibited the increase in nasal airway resistance. karger.comnih.gov |
| Guinea Pig | Antigen-Induced Bronchospasm | Fexofenadine inhibited bronchospasm. fda.govnyallergy.com |
| Rat | Histamine Release | Fexofenadine inhibited histamine release from peritoneal mast cells. fda.govnyallergy.com |
| Mouse | Palladium Allergy | Fexofenadine suppressed T-cell numbers by interfering with antigen-presenting cell development. mdpi.comnih.gov |
| Mouse | Inflammatory Arthritis (CIA and TNF-tg models) | Fexofenadine reduced disease scores and levels of inflammatory cytokines (IL-1β, IL-6). nih.gov |
Translational Implications for Clinical Efficacy and Safety
The preclinical research on this compound has significant translational implications that directly inform its clinical use and safety profile.
In vivo studies in animal models of allergic rhinitis and urticaria have successfully predicted the clinical efficacy of fexofenadine in treating these conditions in humans. fda.govhres.ca The rapid onset of action and prolonged duration of antihistaminic effects seen in animal skin wheal and flare studies are mirrored in human clinical pharmacology studies and are responsible for the effective symptomatic relief observed in patients with seasonal allergic rhinitis and chronic idiopathic urticaria. hres.camedcentral.comnih.gov
Furthermore, preclinical evidence that fexofenadine does not cross the blood-brain barrier in rats provides a strong rationale for its non-sedating properties. medicines.org.ukfda.govnyallergy.com This has been a key translational success, as clinical trials and extensive post-marketing experience have confirmed that fexofenadine has no significant effects on central nervous system function, unlike first-generation antihistamines. nih.gov
The investigation into a palladium allergy model reveals a potential immunomodulatory role for fexofenadine beyond simple H1-receptor antagonism. mdpi.com The finding that it interferes with antigen-presenting cells suggests a broader mechanism of action that could be relevant for other T-cell mediated inflammatory skin conditions. mdpi.com Similarly, the unexpected therapeutic effects in animal models of inflammatory arthritis, linked to the inhibition of the TNF-α pathway via cPLA2, open up new avenues for exploring the repurposed use of this well-established drug for other inflammatory autoimmune diseases. nih.gov While these findings are yet to be fully translated into clinical practice, they highlight the value of preclinical models in uncovering novel mechanisms and potential new therapeutic indications for existing drugs.
Future Directions and Research Gaps in Fexofenadine Hydrochloride Studies
Elucidation of Unidentified Interaction Mechanisms
While fexofenadine (B15129) undergoes minimal hepatic metabolism (approximately 5%), its pharmacokinetics are significantly influenced by drug transporters. nih.govfda.gov Interactions with drugs like ketoconazole (B1673606) and erythromycin (B1671065) are known to increase fexofenadine plasma levels by enhancing gastrointestinal absorption and potentially decreasing its secretion. fda.govhres.ca These interactions are primarily mediated by the P-glycoprotein (P-gp) efflux transporter. springermedizin.demedscape.com Similarly, antacids containing aluminum and magnesium can significantly decrease fexofenadine's bioavailability by binding to the drug in the stomach. fda.govhres.ca
A significant research gap lies in fully understanding interactions beyond these well-documented examples. Many potential interactions involving P-gp inhibitors have been identified, but their clinical significance remains largely unknown. medscape.com Furthermore, recent studies have uncovered a novel therapeutic target for fexofenadine, cytosolic phospholipase A2 (cPLA2), which is central to its anti-inflammatory effects against TNF-α signaling. nih.govresearchgate.net This finding suggests that fexofenadine may possess additional, unidentified targets and that its mechanism of action is more complex than previously understood. nih.govresearchgate.net Future research should aim to:
Investigate the clinical relevance of potential interactions with a wider range of P-gp-modulating drugs.
Explore other transport proteins that may be involved in fexofenadine disposition.
Identify other potential molecular targets of fexofenadine to fully map its H1-receptor-independent activities and associated interaction pathways. nih.gov
Personalized Medicine Approaches based on Pharmacogenomics and Population Pharmacokinetics
The response to fexofenadine can vary among individuals, a phenomenon that can be explored through population pharmacokinetics (PopPK) and pharmacogenomics to pave the way for personalized medicine. researchgate.netmdpi.com
Population Pharmacokinetics (PopPK): PopPK models have been used to characterize the pharmacokinetics of fexofenadine in specific populations, such as pediatric and elderly patients. springermedizin.deresearchgate.net These studies have successfully identified significant covariates, including age and renal function, that influence the drug's clearance. springermedizin.de For instance, analyses in older, hospitalized patients have helped in understanding how age-related physiological changes and co-administered P-gp inhibitors can alter drug exposure. springermedizin.de Future PopPK studies are needed to refine dosing strategies in other specific populations and to better quantify the variability in drug response.
Pharmacogenomics: The field of pharmacogenomics, which links genetic variations to drug efficacy and safety, remains a significant research gap for fexofenadine. mdpi.comnih.gov Fexofenadine's disposition is heavily reliant on transporters like P-gp (encoded by the ABCB1 gene) and organic anion-transporting polypeptides (OATPs). nih.govspringermedizin.de Genetic polymorphisms in the genes encoding these transporters could explain inter-individual differences in fexofenadine absorption and clearance. However, there is a lack of specific studies associating ABCB1 or other transporter gene variants with fexofenadine pharmacokinetic variability in clinical settings. Future research should focus on:
Conducting pharmacogenomic studies to identify genetic variants in transporter genes (e.g., ABCB1, SLCO) that predict fexofenadine plasma concentrations and clinical outcomes.
Integrating pharmacogenomic data with PopPK models to create more robust tools for individualized dose prediction. researchgate.net
Development of Novel Formulations for Targeted Delivery and Improved Patient Outcomes
A primary challenge with fexofenadine hydrochloride is its low oral bioavailability (around 33%) and limited water solubility at physiological pH. nih.govgoogle.com This has spurred research into novel drug delivery systems designed to overcome these limitations and provide targeted or controlled release.
Future research will likely focus on refining these technologies for commercial viability and exploring new platforms for enhanced therapeutic efficacy and patient convenience.
| Formulation Technology | Excipients/Carriers Used | Primary Goal | Key Research Findings |
| Nasal/Ophthalmic Gels | Cyclodextrins (e.g., HP-β-CD), Pectin (B1162225) | Increase local solubility and provide controlled release for targeted delivery. google.comgoogle.com | Cyclodextrins significantly increase fexofenadine solubility at a pH suitable for nasal/ocular use; pectin creates a gelling formulation for sustained release. google.comgoogle.com |
| Nanostructured Lipid Carriers (NLCs) | Solid lipids (e.g., Dynasan-114), Liquid lipids (e.g., Oleic acid), Surfactants (e.g., Poloxamer-188) | Enhance oral bioavailability by improving solubility and absorption. jneonatalsurg.comjneonatalsurg.com | Optimized NLC formulations showed high encapsulation efficiency and improved drug release profiles, suggesting potential for enhanced bioavailability. jneonatalsurg.comjneonatalsurg.com |
| Sustained-Release Microspheres | Hydrophilic polymers (e.g., HPMC K100 M CR), Eudragit RL100 | Provide sustained drug release over an extended period, reducing dosing frequency. researchgate.netnih.gov | Microspheres successfully prolonged the in vitro release of fexofenadine for up to 10 hours, with release kinetics dependent on polymer concentration. nih.gov |
| Nanoparticles in Hydrogel | Albumin, Carbopol | Enhance solubility for topical delivery, overcoming issues with oral administration. researchgate.net | Nanoparticles prepared by ionic gelation showed improved solubility and dissolution compared to the pure drug and were successfully incorporated into a gel for topical application. researchgate.net |
Comprehensive Immunological Profiling and Inflammatory Pathway Interventions
Beyond its well-characterized role as an H1-receptor antagonist, fexofenadine exhibits broader anti-inflammatory and immunomodulatory effects. researchgate.net This represents a promising frontier for expanding its therapeutic applications.
Recent groundbreaking research has identified that fexofenadine can inhibit TNF-α signaling, a key pathway in many inflammatory diseases. nih.govresearchgate.net This inhibition is achieved not by blocking the TNF receptor, but by directly binding to and inhibiting the activity of cytosolic phospholipase A2 (cPLA2), which prevents the production of downstream inflammatory mediators like arachidonic acid. nih.govfrontiersin.org This novel mechanism has been shown to ameliorate symptoms in animal models of inflammatory arthritis. nih.govresearchgate.net Other studies have shown that fexofenadine can suppress the release of various inflammatory cytokines and chemokines and interfere with T-cell development in certain allergic models. researchgate.netmdpi.com
Key research gaps include:
A comprehensive profiling of fexofenadine's effects on a wide array of immune cells and inflammatory signaling cascades.
Preclinical and clinical investigation into the efficacy of fexofenadine for other TNF-α or cPLA2-associated diseases, such as inflammatory bowel disease or certain neuroinflammatory conditions. researchgate.netfrontiersin.org
Determining whether other antihistamines share this unique cPLA2-inhibiting property, as initial studies suggest this may be unique to fexofenadine among those tested. researchgate.net
Advanced Spectroscopic and Structural Characterization Techniques
The physicochemical properties of this compound, including its solid-state form, are critical for drug product quality and performance. Advanced analytical techniques are essential for comprehensive characterization.
Spectroscopic Techniques: Fourier Transform Infrared (FTIR) spectroscopy is routinely used to confirm the drug's identity and investigate potential interactions with excipients in various formulations. researchgate.netmdpi.com Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been crucial in identifying and structurally elucidating degradation products, such as the N-oxide that forms under oxidative stress. nih.govmdpi.com
Structural Characterization: this compound is known to exist in different polymorphic forms (e.g., Form I and Form II). mdpi.comnih.gov Powder X-ray Diffraction (PXRD) is the primary tool for identifying these forms and monitoring phase transformations that can occur during manufacturing processes like wet granulation. mdpi.comnih.gov These transformations can significantly impact granule properties and tablet dissolution. mdpi.com Thermal analysis methods like Differential Scanning Calorimetry (DSC) are also vital for studying polymorphism and assessing the thermal stability of the drug and its formulations. nih.govmdpi.com
Future research in this area should focus on applying these advanced techniques to the novel and complex formulations currently under development. Understanding the solid-state chemistry and potential phase transformations within systems like NLCs or microspheres is crucial for ensuring their stability, manufacturability, and predictable in vivo performance.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for the simultaneous quantification of fexofenadine hydrochloride and other APIs in fixed-dose combinations?
- Methodology : Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used. For example, a validated RP-HPLC method employs a C18 column (250 × 4.6 mm, 5 µm), mobile phase of acetonitrile:phosphate buffer (pH 3.0) in a 60:40 ratio, and UV detection at 220 nm. Linearity ranges from 10–50 µg/mL for fexofenadine, with regression equation y = mx + c (R² > 0.999) . System suitability parameters include tailing factor (NMT 2.0), theoretical plates (NLT 2000), and RSD (NMT 2.0%) for peak areas .
Q. How can non-aqueous potentiometric titration be optimized for determining this compound content in bulk substances?
- Methodology : Replace mercury acetate with a glacial acetic acid-acetic anhydride (1:3) solvent system. The optimized method shows a sharp potential jump (∆E/∆V > 50 mV/mL), validated against HPLC with no significant difference in results. Key parameters include titration with 0.1M perchloric acid and endpoint determination via inflection point .
Q. What critical parameters should be validated in dissolution testing for this compound extended-release tablets?
- Methodology : Use USP Apparatus 2 (paddle) at 50 rpm, with 900 mL of pH 6.8 phosphate buffer at 37°C. Sampling at 30 minutes requires ≥80% dissolution (Q value) for fexofenadine. System suitability includes chromatographic resolution (R ≥ 2.0) between fexofenadine and pseudoephedrine, RSD ≤ 5% for replicate injections, and a flow rate of 2.5 mL/min .
Advanced Research Questions
Q. What strategies are employed for impurity profiling of this compound using HPLC?
- Methodology :
-
Impurity Calculation : Use relative response factors (RRF) for quantification. For example, the decarboxylated degradant is calculated as:
\text{% Impurity} = \frac{100 \times C_S \times (r_i / r_S)}{N \times L \times F}where $ C_S $ = standard concentration, $ r_i $ = impurity peak area, $ F $ = RRF (e.g., 1.1 for decarboxylated degradant) <span data-key="45" class="reference-num" data-pages="undefined">9</span><span data-key="46" class="reference-num" data-pages="undefined">15</span>.
Q. How can population pharmacokinetic (PK) modeling inform pediatric dose selection?
- Methodology : Use nonlinear mixed-effects modeling (e.g., NONMEM) with covariates like body weight and age. For children aged 6 months–12 years, systemic clearance is 36–61% lower than adults. Simulations suggest 30 mg for children >10.5 kg and 15 mg for ≤10.5 kg achieves adult-equivalent exposure (AUC). Covariate power models (e.g., ) guide dose adjustments .
Q. What methodological considerations are essential for assessing fetal safety using registry data?
- Methodology :
- Study Design : Propensity score-matched cohort studies comparing fexofenadine-exposed pregnancies to active comparators (e.g., cetirizine).
- Statistical Analysis : Logistic regression for outcomes like major birth defects (OR = 1.06, 95% CI: 0.81–1.37) and Cox proportional hazards models for spontaneous abortion (HR = 0.93, 95% CI: 0.82–1.07). Sensitivity analyses include negative controls (e.g., pre-pregnancy exposure) .
Q. How are drug-drug interactions (DDIs) evaluated for this compound?
- Methodology :
- Clinical Trials : Crossover studies measuring fexofenadine AUC and Cmax with/without co-administered drugs (e.g., ketoconazole increases AUC by 82%).
- Mechanistic Insights : Assess P-glycoprotein inhibition (e.g., erythromycin reduces fexofenadine clearance by 31%). Use physiologically based pharmacokinetic (PBPK) models to predict DDIs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
